molecular formula C6H5BrFN B577428 3-Bromo-5-fluoro-2-methylpyridine CAS No. 1211542-29-8

3-Bromo-5-fluoro-2-methylpyridine

Cat. No.: B577428
CAS No.: 1211542-29-8
M. Wt: 190.015
InChI Key: FDUMMEFEKHPQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-methylpyridine is a versatile halogenated pyridine derivative that serves as a critical molecular building block in organic synthesis and medicinal chemistry research . Its primary research value lies in its application as a key intermediate for constructing more complex molecular architectures, particularly in the synthesis of compounds being investigated for therapeutic uses . The strategic placement of bromine and fluorine substituents on the pyridine ring allows for selective cross-coupling reactions and further functionalization, enabling researchers to efficiently develop novel chemical entities . This compound is also utilized as an important raw material in the development of high-efficiency, low-toxicity agrochemicals, contributing to research aimed at enhancing crop protection profiles . Furthermore, in materials science, it acts as a precursor or modifier in the synthesis of high-performance materials, where its chemical activity helps precisely control mechanical and thermal properties for applications in electronics and aerospace .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUMMEFEKHPQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylpyridine (CAS No. 1211542-29-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-methylpyridine, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of direct, published synthesis routes for this specific compound, this document outlines a plausible multi-step synthetic pathway based on established and analogous chemical transformations. The guide includes detailed, adaptable experimental protocols, a summary of key quantitative data, and visualizations to aid in the understanding of its synthesis and application.

Core Compound Data

A summary of the key physical and chemical properties of this compound is presented below. Please note that some of this data is predicted from computational models.

PropertyValueSource
CAS Number 1211542-29-8[1][2][3]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
Boiling Point 166.1±35.0 °C (Predicted)[4]
Density 1.592±0.06 g/cm³ (Predicted)[4]
pKa 1.17±0.20 (Predicted)[4]
LogP 2.29162[1]
Topological Polar Surface Area 12.89 Ų[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]
Purity Typically ≥97%[1]
Storage Store at room temperature in an inert atmosphere.[1][3][5]

Proposed Synthesis Pathway

The synthesis of this compound can be envisaged through a multi-step process starting from a commercially available aminopyridine derivative. The proposed pathway involves a diazotization reaction followed by a Sandmeyer-type bromination.

Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Bromination 5-fluoro-2-methylpyridin-3-amine 5-fluoro-2-methylpyridin-3-amine Diazonium_Salt 5-Fluoro-2-methylpyridine-3-diazonium salt 5-fluoro-2-methylpyridin-3-amine->Diazonium_Salt NaNO₂, HBr (aq) 0-5 °C Diazonium_Salt_2 5-Fluoro-2-methylpyridine-3-diazonium salt Target_Compound This compound Diazonium_Salt_2->Target_Compound CuBr, HBr (aq) Room Temp to 60 °C Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Coupling Reaction A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Biaryl Product F->G H Work-up & Purification G->H I Final Product H->I

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of these functional groups allows for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and modifications of the methyl group. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental protocols and logical workflows to aid researchers in its application.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and incorporation into drug development pipelines. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1211542-29-8[1]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
Appearance Not specified, likely a solid or liquid-
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available-
LogP 2.29[1]
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through various synthetic strategies. A logical workflow for its preparation and subsequent characterization is outlined below.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR Structure Elucidation MS MS Pure Product->MS Molecular Weight Confirmation Purity Analysis Purity Analysis Pure Product->Purity Analysis e.g., HPLC Further Applications Further Applications Pure Product->Further Applications

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

General Synthetic Approach: Halogenation of a Pyridine Precursor

A common strategy for the synthesis of halogenated pyridines involves the functionalization of a pre-existing pyridine ring. The following is a plausible, generalized protocol for the synthesis of this compound, which would require optimization by the end-user.

Materials:

  • A suitable 5-fluoro-2-methylpyridine derivative (e.g., 3-amino-5-fluoro-2-methylpyridine)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine)

  • Appropriate solvent (e.g., acetonitrile, dichloromethane)

  • Initiator (if required, e.g., AIBN for radical reactions)

  • Acid or base for pH adjustment (if necessary)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 5-fluoro-2-methylpyridine derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add the brominating agent to the reaction mixture. The addition may be done portion-wise or as a solution, and the temperature should be controlled (e.g., using an ice bath) to manage any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution to remove excess bromine). Adjust the pH of the mixture if necessary and extract the product into an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Physicochemical Property Assessment Workflow

A systematic approach is necessary to determine the key physicochemical properties of a novel compound like this compound.

Physicochemical Property Assessment cluster_properties Property Determination Pure Compound Pure Compound Melting Point Melting Point Pure Compound->Melting Point DSC or MP Apparatus Boiling Point Boiling Point Pure Compound->Boiling Point Distillation Density Density Pure Compound->Density Pycnometry Solubility Solubility Pure Compound->Solubility Various Solvents LogP LogP Pure Compound->LogP Shake-flask or HPLC Data Analysis Data Analysis Melting Point->Data Analysis Boiling Point->Data Analysis Density->Data Analysis Solubility->Data Analysis LogP->Data Analysis

Caption: A workflow for the experimental determination of key physicochemical properties.

Reactivity and Stability

Based on its structure, this compound is expected to exhibit reactivity patterns typical of halogenated pyridines.

  • Suzuki and other Cross-Coupling Reactions: The bromine at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

  • Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, and the presence of the electron-withdrawing fluorine and bromine atoms can activate the ring towards nucleophilic attack, although the positions of substitution will be dictated by the specific reaction conditions and the nature of the nucleophile.

  • Methyl Group Functionalization: The methyl group at the 2-position can be a site for further chemical modification, such as oxidation or halogenation.

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents, strong acids, and strong bases. As with many halogenated organic compounds, it may be sensitive to light and should be stored in a cool, dark place.

Spectroscopic Data

While experimental spectra for this compound are not widely available, predicted spectroscopic data can provide valuable guidance for its characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromine, fluorine, and methyl substituents.

¹³C NMR (Predicted): The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the fluorine and bromine will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, splitting due to C-F coupling.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.01 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) will be observed, confirming the presence of a single bromine atom.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. This guide provides a foundational understanding of its physicochemical properties, plausible synthetic and analytical workflows, and expected reactivity. Researchers and scientists can leverage this information to facilitate the effective use of this versatile building block in their research and development endeavors.

References

3-Bromo-5-fluoro-2-methylpyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylpyridine

For professionals in research, and drug development, this compound is a halogenated pyridine derivative of significant interest. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides a comprehensive overview of its molecular structure, properties, and potential synthetic applications.

Molecular Structure and Properties

This compound is a substituted pyridine ring with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. The presence and positions of these functional groups confer specific reactivity and properties to the molecule. The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the bromine atom serves as a versatile handle for various cross-coupling reactions.[1]

Physicochemical Data

The following table summarizes key quantitative data for this compound. It is important to note that much of the available data is based on computational predictions.

PropertyValueSource
Molecular Formula C₆H₅BrFN[2]
Molecular Weight 190.01 g/mol [2]
CAS Number 1211542-29-8[2]
Appearance White to off-white solid (Predicted)[3]
Boiling Point 166.1 ± 35.0 °C (Predicted)[3]
Density 1.592 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.17 ± 0.20 (Predicted)[3]
LogP 2.29162[2]
Topological Polar Surface Area (TPSA) 12.89 Ų[2]
SMILES CC1=NC=C(F)C=C1Br[2]
InChIKey FDUMMEFEKHPQBG-UHFFFAOYSA-N[3]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. The following represents a generalized methodology.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the bromination of a suitable 5-fluoro-2-methylpyridine precursor.

Step 1: Synthesis of 5-fluoro-2-methylpyridine (if not commercially available)

This precursor could potentially be synthesized from 3-amino-5-fluoro-2-methylpyridine via a Sandmeyer-type reaction, or through other established methods for pyridine ring formation.

Step 2: Bromination of 5-fluoro-2-methylpyridine

Methodology:

  • To a solution of 5-fluoro-2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent), add a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂).

  • The reaction mixture is stirred at a controlled temperature. The temperature and reaction time will depend on the specific reagents and solvent system used.

  • Upon completion, the reaction is quenched, typically by pouring it onto ice water.

  • The pH of the solution is carefully adjusted to be neutral or slightly basic using a base such as sodium bicarbonate or sodium hydroxide.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

General Protocol:

  • In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • After completion, the mixture is cooled to room temperature and diluted with water and an organic solvent for extraction.

  • The organic layer is separated, washed, dried, and concentrated.

  • The resulting product is purified by column chromatography or recrystallization.

Visualized Synthetic Pathway and Applications

The following diagrams illustrate the logical flow of the proposed synthesis and the utility of the final product in further chemical transformations.

G cluster_synthesis Proposed Synthesis 5-fluoro-2-methylpyridine 5-fluoro-2-methylpyridine Reaction Electrophilic Bromination 5-fluoro-2-methylpyridine->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

G cluster_application Application in Cross-Coupling Start This compound Conditions Suzuki Coupling (Pd Catalyst, Base) Start->Conditions Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Conditions Product 3-Aryl-5-fluoro-2-methylpyridine Conditions->Product

Caption: Utility in Suzuki-Miyaura cross-coupling reactions.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-5-fluoro-2-methylpyridine, a valuable substituted pyridine derivative for use in pharmaceutical and agrochemical research and development. Due to the limited availability of a direct published synthesis for this specific molecule, this document outlines a viable multi-step pathway based on established and analogous chemical transformations. This guide includes detailed experimental protocols, a summary of expected quantitative data, and visualizations to facilitate the successful synthesis of the target compound.

Proposed Synthesis Pathway

The synthesis of this compound can be envisaged commencing from the commercially available 5-fluoro-2-methylpyridin-3-amine. The proposed route involves a diazotization of the amino group followed by a Sandmeyer-type bromination reaction. This approach is a well-established and reliable method for the introduction of a bromine atom onto an aromatic ring.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Sandmeyer Bromination 5-fluoro-2-methylpyridin-3-amine 5-fluoro-2-methylpyridin-3-amine Reagents1 NaNO₂, HBr (aq) Diazonium_Salt 5-Fluoro-2-methylpyridine-3-diazonium salt Reagents2 CuBr Reagents1->Diazonium_Salt Target_Compound This compound Reagents2->Target_Compound

Caption: Proposed two-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions. Actual results may vary and should be determined empirically.

ParameterStep 1: DiazotizationStep 2: Sandmeyer BrominationOverall
Starting Material 5-fluoro-2-methylpyridin-3-amine5-Fluoro-2-methylpyridine-3-diazonium salt5-fluoro-2-methylpyridin-3-amine
Product 5-Fluoro-2-methylpyridine-3-diazonium saltThis compoundThis compound
Typical Molar Ratio of Reagents Amine:NaNO₂:HBr (1:1.1:3)Diazonium salt:CuBr (1:1.2)-
Typical Reaction Temperature 0 - 5 °C0 °C to 60 °C-
Typical Reaction Time 1 hour2 - 3 hours3 - 4 hours
Expected Yield (Intermediate)60 - 75%60 - 75%
Purity (after purification) ->97%>97%
Molecular Formula C₆H₅FN₂⁺C₆H₅BrFNC₆H₅BrFN
Molecular Weight 140.12 g/mol 190.01 g/mol 190.01 g/mol

Experimental Protocols

The following detailed protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.

Step 1: Diazotization of 5-fluoro-2-methylpyridin-3-amine

Materials and Reagents:

  • 5-fluoro-2-methylpyridin-3-amine

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-fluoro-2-methylpyridin-3-amine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a 48% aqueous solution of hydrobromic acid (3.0 eq) while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

  • Stir the resulting mixture for an additional 1 hour at 0-5 °C to ensure the complete formation of the diazonium salt.

  • The freshly prepared diazonium salt solution should be used immediately in the next step.

Step 2: Sandmeyer Bromination

Materials and Reagents:

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for column chromatography)

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr.

  • Cool the CuBr solution in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Flask, Stirrer, etc.) Start->Reaction_Setup Diazotization Diazotization (0-5 °C) Reaction_Setup->Diazotization Sandmeyer_Reaction Sandmeyer Reaction (0-60 °C) Diazotization->Sandmeyer_Reaction Workup Aqueous Workup (Extraction, Washes) Sandmeyer_Reaction->Workup Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-5-fluoro-2-methylpyridine. Due to the absence of direct experimental spectra in publicly available databases, this guide leverages established principles of NMR spectroscopy and data from structurally related analogs to provide a robust prediction of the spectral characteristics. This information is intended to aid researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the principles of substituent additivity effects on the pyridine ring, considering the electronic contributions of the bromo, fluoro, and methyl groups. Data from analogous compounds, including 2-bromo-3-methylpyridine, 2-bromo-5-fluoropyridine, and other substituted pyridines, were used to refine these predictions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~ 7.8 - 8.0Doublet of doublets (dd)³J(H-F) ≈ 8.0 - 9.0, ⁴J(H-H) ≈ 2.5 - 3.0
H-6~ 8.2 - 8.4Doublet of doublets (dd)⁴J(H-F) ≈ 2.5 - 3.5, ⁴J(H-H) ≈ 2.5 - 3.0
-CH₃~ 2.5 - 2.7Singlet (s)-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (J, Hz)
C-2~ 155 - 158~ 5 - 10
C-3~ 118 - 121~ 15 - 20
C-4~ 135 - 138~ 5 - 10
C-5~ 158 - 161 (d)~ 240 - 260
C-6~ 145 - 148~ 10 - 15
-CH₃~ 22 - 25-

Experimental Protocol for NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically 0 ppm).

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range of approximately 0 to 200 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key structural features of this compound and their influence on the predicted NMR spectral parameters.

G cluster_molecule This compound Structure cluster_nmr Predicted NMR Spectra cluster_effects Substituent Effects mol Pyridine Ring (N at pos 1) substituents Substituents: - 2-CH3 - 3-Br - 5-F CH3_effect 2-CH3 (EDG): - Shields C-2, C-4, C-6 - Deshields H-4, H-6 slightly substituents->CH3_effect Br_effect 3-Br (EWG): - Deshields C-3 - Anisotropic effect on H-4 substituents->Br_effect F_effect 5-F (EWG): - Strong deshielding of C-5 - Inductive effect on H-4, H-6 substituents->F_effect H_NMR ¹H NMR C_NMR ¹³C NMR CH3_effect->H_NMR Affects δ(H-4, H-6, CH3) CH3_effect->C_NMR Affects δ(C-2, C-3, CH3) Br_effect->H_NMR Affects δ(H-4) Br_effect->C_NMR Affects δ(C-2, C-3, C-4) F_effect->H_NMR Affects δ(H-4, H-6) F_effect->C_NMR Affects δ(C-4, C-5, C-6) Coupling Spin-Spin Coupling: - H-F coupling (³J, ⁴J) - C-F coupling (¹J, ²J, ³J, ⁴J) F_effect->Coupling Coupling->H_NMR Splits H-4, H-6 signals Coupling->C_NMR Splits C-2, C-3, C-4, C-5, C-6 signals

Caption: Influence of substituents on the predicted NMR spectra of this compound.

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and drug development. Its trifunctional nature, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine core, offers multiple reaction sites for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, making it a valuable building block for the synthesis of novel pharmaceutical agents and other fine chemicals. The incorporation of a fluorine atom is particularly noteworthy, as it can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValue
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
CAS Number 1211542-29-8
Appearance Not specified (likely a solid or liquid)
Boiling Point Not available
Melting Point Not available
Density Not available

Reactivity Profile and Key Transformations

The reactivity of this compound is dominated by the presence of the bromine atom at the 3-position, which is susceptible to a variety of cross-coupling and metal-halogen exchange reactions. The pyridine nitrogen and the fluorine atom also influence the regioselectivity and reactivity of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various organoboron reagents, such as boronic acids or their esters, to introduce a wide range of substituents at the 3-position.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Note: This is a general protocol adapted from the literature for a similar substrate, 5-bromo-2-methylpyridin-3-amine, and may require optimization for this compound.[1]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).

  • Reaction Conditions: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to a temperature ranging from 80 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterTypical Range
Catalyst Loading 2-5 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C
Reaction Time 2-24 hours
Yield Moderate to excellent (substrate dependent)

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This compound can be reacted with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Note: This is a generalized protocol and the choice of catalyst, ligand, and base is critical for success and will depend on the specific amine coupling partner.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP; 1.2-2.0 equiv. relative to palladium), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃); 1.5-2.5 equiv.).

  • Solvent: Add an anhydrous, de-gassed solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

ParameterTypical Range
Catalyst Loading 1-5 mol%
Ligand Buchwald or Hartwig ligands (e.g., XPhos, SPhos)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.)
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C
Reaction Time 4-24 hours
Yield Good to excellent (substrate dependent)
Metal-Halogen Exchange Reactions

The bromine atom can undergo metal-halogen exchange with strong organometallic bases, such as organolithium reagents, to form a lithiated pyridine species. This intermediate is a powerful nucleophile that can react with a variety of electrophiles.

Treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures leads to the formation of the 3-lithiated derivative. This species can then be trapped with various electrophiles.

Experimental Protocol: Representative Lithiation and Electrophilic Quench

Note: This protocol is based on general procedures for the lithiation of bromo-pyridines and requires strictly anhydrous conditions.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to a low temperature (typically -78 °C). Add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete metal-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) to the solution at -78 °C.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the product by column chromatography or distillation.

ParameterTypical Range
Reagent n-BuLi, s-BuLi, t-BuLi (1.0-1.2 equiv.)
Solvent Anhydrous THF, Diethyl ether
Temperature -78 °C to -40 °C
Reaction Time 0.5-2 hours for lithiation
Electrophiles Aldehydes, ketones, CO₂, DMF, alkyl halides, etc.
Yield Variable, dependent on the electrophile

Visualization of Synthetic Utility

The following diagrams illustrate the central role of this compound as a versatile building block in the synthesis of more complex, functionalized pyridine derivatives.

G A This compound B Suzuki-Miyaura Coupling A->B C Buchwald-Hartwig Amination A->C D Lithiation-Electrophilic Quench A->D P1 3-Aryl/Vinyl-5-fluoro-2-methylpyridines B->P1 + R-B(OH)₂ P2 3-Amino-5-fluoro-2-methylpyridines C->P2 + R₂NH P3 3-Functionalized-5-fluoro-2-methylpyridines D->P3 1. BuLi 2. E⁺

Caption: Key synthetic transformations of this compound.

G Start Start with This compound Reaction Perform Cross-Coupling or Metal-Halogen Exchange Start->Reaction Intermediate Synthesize Functionalized Pyridine Derivative Reaction->Intermediate BioAssay Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Intermediate->BioAssay Lead Identify Lead Compound for Drug Development BioAssay->Lead

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its reactivity is primarily centered around the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This allows for the introduction of a diverse array of functional groups at the 3-position of the pyridine ring. The presence of the fluorine and methyl groups further modulates the electronic properties and potential biological activity of the resulting derivatives. The experimental protocols and reactivity data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and material science applications.

References

Technical Guide: Solubility of 3-Bromo-5-fluoro-2-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-5-fluoro-2-methylpyridine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine and tabulate this critical parameter. It includes a detailed experimental protocol based on established methodologies and a visual representation of the experimental workflow. This guide is intended to be a practical resource for scientists and professionals in drug development, enabling them to generate and organize essential solubility data for their research and development needs.

Introduction

This compound is a substituted pyridine derivative with applications as a building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility profile is crucial for process optimization and ensuring the reproducibility of synthetic procedures.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is useful for understanding its general behavior and for designing solubility experiments.

PropertyValue
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol [1]
CAS Number 1211542-29-8[1]
Calculated LogP 2.29[1]
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 1[1]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility data. It is recommended to perform solubility measurements at a controlled temperature (e.g., 25 °C) for consistent and comparable results.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanol
e.g., Ethanol
e.g., Isopropanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Dichloromethane
e.g., Chloroform
e.g., Toluene
e.g., Hexane
e.g., Dimethylformamide (DMF)
e.g., Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in organic solvents. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[2][3]

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed test tubes with screw caps

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is generally recommended.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • For finely suspended particles, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-48 hours) seal_vial->agitate settle Allow Solid to Settle agitate->settle centrifuge Centrifuge (Optional) settle->centrifuge collect_supernatant Collect Supernatant settle->collect_supernatant centrifuge->collect_supernatant filter_solution Filter Solution collect_supernatant->filter_solution dilute Dilute Sample filter_solution->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive approach for determining the solubility of this compound in organic solvents. While pre-existing quantitative data is scarce, the detailed experimental protocol and data presentation template offered herein will enable researchers to systematically generate and record this vital information. The provided workflow diagram offers a clear visual aid for the experimental process. Adherence to these guidelines will ensure the generation of high-quality, reproducible solubility data, which is indispensable for the successful application of this compound in research and drug development.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. A comprehensive understanding of its electronic structure is paramount for predicting its reactivity and designing synthetic pathways. This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites on the molecule, governed by the interplay of inductive and resonance effects of its substituents. We will dissect the molecule's reactivity profile, present key data in a structured format, and offer detailed experimental protocols for characteristic reactions, supplemented by explanatory diagrams to illustrate the underlying chemical principles.

The Electronic Landscape of this compound

The reactivity of this compound is dictated by the electronic contributions of its constituent groups: the pyridine nitrogen, a methyl group at C2, a bromine atom at C3, and a fluorine atom at C5.

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This effect reduces the overall electron density of the aromatic system, making the pyridine ring less reactive towards electrophilic attack compared to benzene but more susceptible to nucleophilic attack.[1][2] The nitrogen's lone pair of electrons also makes it a primary site for nucleophilic and basic activity.[3]

  • Substituent Effects:

    • 2-Methyl Group (-CH₃): This group is electron-donating through both a weak inductive effect (+I) and hyperconjugation. It slightly activates the ring, counteracting the deactivating effects of the nitrogen and halogens.

    • 3-Bromo Group (-Br): Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), but they can donate electron density through resonance (+R). For bromine, the inductive effect dominates, deactivating the ring. It also serves as a good leaving group in nucleophilic substitution and a coupling partner in cross-coupling reactions.[4]

    • 5-Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a very strong -I effect that significantly deactivates the ring. Its +R effect is minimal. Like bromine, it can act as a leaving group in certain nucleophilic aromatic substitution reactions.

The combination of these effects results in a highly electron-deficient aromatic ring with distinct regions of electrophilicity and nucleophilicity.

Data Presentation: Summary of Substituent Electronic Effects
SubstituentPositionInductive EffectResonance EffectOverall Impact on Ring Electron Density
Nitrogen1-I (Strong)-R (Strong)Strongly Deactivating
Methyl2+I (Weak)HyperconjugationWeakly Activating
Bromo3-I (Strong)+R (Weak)Deactivating
Fluoro5-I (Very Strong)+R (Very Weak)Strongly Deactivating

Visualization: Interplay of Electronic Effects

electronic_effects substituents Substituents +I / +R Effects -I / -R Effects ring Pyridine Ring (Electron Deficient) substituents->ring Influence Electron Density reactivity Resulting Reactivity Electrophilic Sites (Carbons) Nucleophilic Site (Nitrogen) ring->reactivity Determines donating Methyl (-CH3) donating->substituents:ne +I withdrawing1 Nitrogen (-N=) withdrawing1->substituents:se -I, -R withdrawing2 Bromo (-Br) withdrawing2->substituents:se -I > +R withdrawing3 Fluoro (-F) withdrawing3->substituents:se -I >> +R reactivity_summary start Reagent Type? electrophile Electrophile (E+) e.g., Alkyl Halide start->electrophile Electrophilic nucleophile Nucleophile (Nu-) e.g., Organometallic start->nucleophile Nucleophilic site_n Primary Site: Nitrogen Lone Pair electrophile->site_n site_c Primary Sites: Electron-Deficient Carbons nucleophile->site_c product_n Product: N-Alkylated Pyridinium Salt site_n->product_n product_c Product: Carbon-Substituted Pyridine site_c->product_c

References

Spectroscopic Profile of 3-Bromo-5-fluoro-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-5-fluoro-2-methylpyridine (CAS No. 1211542-29-8). Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅BrFN

  • Molecular Weight: 190.01 g/mol [1][2]

  • CAS Number: 1211542-29-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and general spectroscopic principles observed in similar pyridine derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.15d~2.51HH-6
~7.40d~8.51HH-4
~2.50s-3H-CH₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is predicted to arise from a small four-bond coupling to the fluorine atom (⁴JHF). The doublet for H-4 is due to a three-bond coupling to the fluorine atom (³JHF).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~159 (d, J ≈ 240 Hz)C-5
~148 (d, J ≈ 2 Hz)C-2
~145 (d, J ≈ 10 Hz)C-6
~125 (d, J ≈ 25 Hz)C-4
~110 (d, J ≈ 5 Hz)C-3
~23-CH₃

Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
191/189High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
110Moderate[M - Br]⁺
83Moderate[M - Br - HCN]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotope pattern with approximately equal intensity.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (-CH₃)
1600-1450StrongC=C and C=N stretching in the aromatic ring
1250-1150StrongC-F stretch
1100-1000StrongC-Br stretch

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for liquids.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Output Sample 3-Bromo-5-fluoro- 2-methylpyridine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis MS Mass Spectrometry (EI) Sample->MS Analysis IR IR Spectroscopy (FT-IR) Sample->IR Analysis Process Spectral Processing (Baseline Correction, Peak Picking) NMR->Process Raw Data MS->Process Raw Data IR->Process Raw Data Interpret Structural Elucidation Process->Interpret Processed Spectra Report Technical Report & Data Summary Interpret->Report Structure Confirmation

Caption: General workflow for spectroscopic analysis.

References

The Advent and Ascension of Substituted Fluoropyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pyridine scaffolds has revolutionized the fields of medicinal chemistry and agrochemical science. The unique physicochemical properties conferred by the fluorine atom—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of the parent molecule. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of substituted fluoropyridines, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Historical Milestones in Fluoropyridine Synthesis

The journey of fluoropyridine synthesis has been marked by a continuous evolution of chemical methodologies, driven by the increasing demand for these valuable compounds in various industrial and academic sectors. Early methods were often harsh and limited in scope, but they laid the groundwork for the development of more sophisticated and versatile techniques.

A key breakthrough in the synthesis of aryl fluorides, including fluoropyridines, was the Balz-Schiemann reaction , first reported in the late 1920s[1]. This method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. For decades, this remained a cornerstone for accessing fluoroaromatic compounds.

The mid-20th century saw further advancements, including the first reported synthesis of perfluoropyridine (PFPy) in the early 1960s through the defluorination of perfluoropiperidine[2]. Around the same time, halogen exchange (Halex) reactions, utilizing fluoride salts like potassium fluoride to displace other halogens, began to emerge as a viable alternative, particularly for electron-deficient pyridines[3][4]. A notable example is the preparation of 2-fluoropyridine from 2-chloropyridine using potassium bifluoride at high temperatures, a process that offered high yields and shorter reaction times compared to previous methods[5].

The late 20th and early 21st centuries have witnessed a surge in the development of more refined and milder fluorination techniques. These include advancements in direct C-H fluorination , offering the potential to introduce fluorine atoms into a pyridine ring without the need for pre-functionalization, and the use of modern fluorinating reagents[6]. The development of methods starting from pyridine N-oxides has also provided new avenues for the regioselective synthesis of fluoropyridines[6][7].

Historical_Evolution_of_Fluoropyridine_Synthesis cluster_early Early Methods cluster_mid Mid-20th Century Developments cluster_modern Modern Techniques Balz_Schiemann Balz-Schiemann Reaction (1920s) Halex Halogen Exchange (Halex) Reactions Balz_Schiemann->Halex Provides an alternative PFPy_Synthesis First Synthesis of Perfluoropyridine (early 1960s) PFPy_Synthesis->Halex Direct_CH_Fluorination Direct C-H Fluorination Halex->Direct_CH_Fluorination Offers milder conditions Pyridine_N_Oxides Pyridine N-Oxide Routes Halex->Pyridine_N_Oxides Increases regioselectivity

Evolution of synthetic methods for fluoropyridines.

Key Synthetic Methodologies

The synthesis of substituted fluoropyridines can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the electronic nature of the pyridine ring, and the availability of starting materials.

Balz-Schiemann Reaction

The Balz-Schiemann reaction remains a widely used method for the preparation of fluoropyridines from their corresponding amino-precursors. The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal or photochemical decomposition, yields the desired fluoropyridine.

Experimental Protocol: Synthesis of 4-Fluoropyridine [8]

  • Diazotization: 4-Aminopyridine (14.4 g, 153 mmol) is dissolved in a 42% aqueous solution of tetrafluoroboric acid (HBF₄) at 40 °C. The solution is then cooled to 5-7 °C, leading to the crystallization of 4-pyridylammonium tetrafluoroborate. A solution of sodium nitrite (12.0 g, 174 mmol) in water is added slowly, maintaining the temperature between 5-9 °C.

  • Decomposition: After the addition of sodium nitrite is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to 25 °C. The mixture is then slowly added to a solution of sodium bicarbonate to neutralize the acid.

  • Workup and Isolation: The aqueous mixture is extracted with an organic solvent. The combined organic layers are dried and the solvent is removed to yield 4-fluoropyridine. The crude product can be further purified by vacuum transfer to afford pure 4-fluoropyridine (yield: ~20%).

Halogen Exchange (Halex) Reactions

Halogen exchange reactions involve the nucleophilic substitution of a halide (typically chloride or bromide) on the pyridine ring with fluoride. This method is particularly effective for pyridines bearing electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2-Fluoropyridine [5]

  • Reaction Setup: 2-Chloropyridine is mixed with potassium bifluoride (KHF₂) in a pressure-resistant vessel. Stoichiometric amounts of the reactants are typically used, although an excess of potassium bifluoride can be employed.

  • Reaction Conditions: The mixture is heated to a temperature range of 250-370 °C (preferably 275-325 °C) under autogenous pressure.

  • Workup and Isolation: After the reaction is complete, the inorganic salts are removed by filtration. The resulting liquid is then distilled to afford 2-fluoropyridine. This method has been reported to provide a 74% analytical yield and a 65.8% in-hand yield[5].

Comparison of Synthetic Yields

The choice of synthetic method can significantly impact the yield of the desired fluoropyridine. The following table provides a comparison of reported yields for the synthesis of various fluoropyridines using different methods.

Fluoropyridine Starting Material Method Fluorinating Agent Yield (%) Reference
2-Fluoropyridine2-ChloropyridineHalogen ExchangeKHF₂74 (analytical)[5]
3-Fluoropyridine3-AminopyridineBalz-SchiemannHBF₄/NaNO₂50[9]
3-Fluoropyridine3-Bromopyridine N-oxideHalogen ExchangeTBAFModerate[7]
4-Fluoropyridine4-AminopyridineBalz-SchiemannHBF₄/NaNO₂20[8]
2-Amino-5-fluoropyridine2-Amino-5-nitropyridineDiazotization/SchiemannHBF₄/NaNO₂51.6 (two steps)[10]
3-Fluoro-4-nitropyridine N-oxide3-Bromo-4-nitropyridine N-oxideHalogen ExchangeTBAF37[7]

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of a fluorine atom into the pyridine ring leads to significant changes in its electronic properties, most notably its basicity (pKa). The strong electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine nitrogen.

Compound pKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95
(Data compiled from various sources)[11]

This modulation of pKa can have profound effects on the pharmacokinetic properties of drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

Applications in Drug Discovery and Agrochemicals

Substituted fluoropyridines are crucial building blocks in the development of a wide range of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

In medicinal chemistry, the incorporation of a fluoropyridine moiety can lead to enhanced binding affinity to biological targets, improved metabolic stability, and increased bioavailability[3]. Fluoropyridine-containing compounds have been investigated as inhibitors for a variety of enzymes, including the factor VIIa/tissue factor complex, which is involved in blood coagulation.

Drug Discovery Workflow: A Generalized Approach

The discovery of a new drug, such as a fluoropyridine-based kinase inhibitor, typically follows a multi-step process.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_Identification Target Identification and Validation Lead_Generation Lead Generation (e.g., HTS, Fragment-based) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR studies) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Efficacy, PK/PD) In_Vitro_Testing->In_Vivo_Testing Toxicology Toxicology Studies In_Vivo_Testing->Toxicology Phase_I Phase I (Safety) Toxicology->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

Generalized workflow for drug discovery and development.

Biological Activity of Pyridine-Containing Compounds

The following table provides examples of the biological activity of some pyridine-containing compounds, highlighting the potency that can be achieved with this scaffold.

Compound Target Activity (IC₅₀) Cell Line Reference
Pyridine-urea derivative 8eVEGFR-23.93 µM-[12]
Pyridine-urea derivative 8e-0.22 µMMCF-7[13]
Pyridine-urea derivative 8n-1.88 µMMCF-7[13]
Thiazolo[4,5-d]pyrimidine derivative 3b-24.4 µMC32 (Melanoma)[14]
Thiazolo[4,5-d]pyrimidine derivative 3b-25.4 µMA375 (Melanoma)[14]
Agrochemical Applications

In the agrochemical sector, fluoropyridines are integral components of many modern herbicides, fungicides, and insecticides[15][16]. The presence of fluorine can enhance the efficacy and selectivity of these agents, as well as their environmental persistence profiles[3]. A prominent example is the herbicide Picloram , a pyridine derivative that acts as a synthetic auxin.

Signaling Pathway: Mechanism of Action of Picloram

Picloram mimics the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized growth in susceptible broadleaf plants. This ultimately results in the death of the plant.

Picloram_Mechanism Picloram Picloram (Synthetic Auxin) Auxin_Receptors Auxin Receptors Picloram->Auxin_Receptors Binds to Signal_Transduction Signal Transduction Cascade Auxin_Receptors->Signal_Transduction Activates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Simplified signaling pathway for the herbicide Picloram.

Conclusion

The discovery and development of substituted fluoropyridines have had a transformative impact on modern chemistry and its applications. From their early synthesis via classical methods to the sophisticated techniques available today, the ability to strategically introduce fluorine into the pyridine ring has provided chemists with a powerful tool to modulate molecular properties. The continued exploration of novel synthetic routes and the ever-expanding applications of these compounds in medicine and agriculture ensure that substituted fluoropyridines will remain at the forefront of scientific innovation for years to come.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active molecules.[1] The fluorinated pyridine moiety is a key pharmacophore in many modern pharmaceuticals, offering unique properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2][3] This document provides a detailed protocol for the Suzuki coupling reaction of 3-Bromo-5-fluoro-2-methylpyridine with various arylboronic acids, a key transformation for accessing novel 3-aryl-5-fluoro-2-methylpyridine derivatives. These derivatives are of significant interest in the development of new therapeutic agents, with applications as tubulin polymerization inhibitors and receptor antagonists.[4][5]

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is adapted from established protocols for the structurally similar 3-bromo-2-methylpyridine and serves as a strong guideline for this transformation. Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88
44-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012~80-90

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling reaction of this compound.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand. Subsequently, add the degassed solvent system via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (see Data Presentation table).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-fluoro-2-methylpyridine product.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Catalyst & Solvent inert->catalyst heating Heat & Stir catalyst->heating monitoring Monitor by TLC heating->monitoring extraction Quench, Extract, & Dry monitoring->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Pure 3-Aryl-5-fluoro- 2-methylpyridine Signaling_Pathway Potential Mechanism: Tubulin Polymerization Inhibition Arylpyridine 3-Aryl-5-fluoro- 2-methylpyridine Derivative Tubulin Tubulin Dimers Arylpyridine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Assembly CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Required for Mitotic Spindle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Arrest leads to

References

The Versatility of 3-Bromo-5-fluoro-2-methylpyridine as a Pharmaceutical Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-5-fluoro-2-methylpyridine is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—a reactive bromine atom for cross-coupling reactions, a fluorine atom to enhance pharmacokinetic properties, and a methyl group for steric and electronic modulation—makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Applications in Drug Discovery

The pyridine scaffold is a ubiquitous feature in many FDA-approved drugs, prized for its ability to form key interactions with biological targets. The incorporation of fluorine into drug candidates is a widely employed strategy to improve metabolic stability, bioavailability, and binding affinity. This compound serves as a versatile starting material for introducing this fluorinated pyridine moiety into complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

A significant area of application for molecules derived from this building block is in the development of kinase inhibitors . Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyridine core can act as a crucial hinge-binding motif in the ATP-binding pocket of many kinases.

One such important target is the Vascular Endothelial Growth Factor Receptor (VEGFR) . The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR is a clinically validated strategy in oncology. The 5-fluoro-2-methylpyridine scaffold can be elaborated to create potent and selective VEGFR inhibitors.

Below is a diagram illustrating a simplified representation of the VEGFR signaling pathway, a common target for inhibitors synthesized from pyridine-based building blocks.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., derived from 3-bromo-5-fluoro- 2-methylpyridine) Inhibitor->VEGFR Inhibits

Simplified VEGFR Signaling Pathway.

Experimental Protocols

The bromine atom at the 3-position of this compound is the primary site for synthetic elaboration, most commonly via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and vinyl-aryl structures. Below is a general workflow and a specific protocol for the coupling of this compound with an arylboronic acid.

Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base Reaction Inert Atmosphere (N2 or Ar) Heat & Stir Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

General Suzuki-Miyaura Workflow.

Protocol 1: Synthesis of 5-Fluoro-2-methyl-3-(4-methoxyphenyl)pyridine

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Couplings:

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9016~85-95
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10012~80-90
(3-Fluorophenyl)boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene11012~75-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, essential for synthesizing many pharmaceutical compounds.

Buchwald_Hartwig_Workflow Start Combine Reactants: - this compound - Amine - Palladium Precatalyst & Ligand - Base Reaction Inert Atmosphere (N2 or Ar) Heat & Stir Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

General Buchwald-Hartwig Workflow.

Protocol 2: Synthesis of 5-Fluoro-2-methyl-N-phenylpyridin-3-amine

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried vial.

  • Add anhydrous, degassed toluene (5 mL).

  • Add aniline (1.2 mmol, 1.2 equiv.) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Quantitative Data for Buchwald-Hartwig Aminations:

Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~70-85
MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11016~75-90
PiperidinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSToluene10012~65-80

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides medicinal chemists with a robust platform for the rapid generation of diverse chemical libraries. The strategic incorporation of this scaffold is particularly relevant in the development of kinase inhibitors, offering a promising avenue for the discovery of novel therapeutics for a range of diseases. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development.

Synthesis of Novel Heterocycles from 3-Bromo-5-fluoro-2-methylpyridine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-bromo-5-fluoro-2-methylpyridine as a versatile starting material. The methodologies described herein are central to modern medicinal chemistry and drug discovery, enabling the construction of diverse molecular scaffolds with potential therapeutic applications.

Introduction

This compound is a valuable building block in organic synthesis due to the differential reactivity of its functional groups. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom at the 5-position can influence the physicochemical properties of the resulting molecules, such as pKa and metabolic stability, and can also serve as a handle for nucleophilic aromatic substitution under certain conditions. The methyl group at the 2-position can be utilized in condensation and cyclization reactions to construct fused ring systems. This trifecta of functionalities makes this compound an attractive starting point for the synthesis of novel heterocycles, which are integral to the development of new pharmaceutical agents.

Application Notes

The strategic functionalization of this compound can lead to the formation of a variety of heterocyclic cores. This document focuses on three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, followed by subsequent intramolecular cyclization reactions to construct fused pyridine systems. These synthetic routes are highly relevant for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Key Synthetic Strategies:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 3-position of the pyridine ring and a variety of aryl, heteroaryl, or vinyl groups from boronic acids or esters. The resulting biaryl or vinylpyridine scaffolds are prevalent in many biologically active molecules. Subsequent intramolecular reactions can lead to the formation of fused heterocycles.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond between the 3-position of the pyridine and a wide range of primary and secondary amines, including cyclic amines and other heterocycles. This reaction is instrumental in the synthesis of aminopyridine derivatives, which are common motifs in pharmaceuticals.

  • Sonogashira Coupling and Cyclization: The Sonogashira reaction facilitates the coupling of terminal alkynes to the 3-position of the pyridine ring. The resulting alkynylpyridine intermediates are highly versatile and can undergo intramolecular cyclization to form various fused heterocyclic systems, such as furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines.

Data Presentation: Summary of Key Reactions and Expected Yields

The following table summarizes representative reaction conditions and expected yields for the synthesis of various heterocyclic scaffolds from this compound, based on analogous transformations reported in the literature.

EntryReaction TypeCoupling PartnerProduct TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Suzuki-Miyaura CouplingPyrazole-4-boronic acid pinacol ester3-(Pyrazol-4-yl)-5-fluoro-2-methylpyridinePd(dppf)Cl₂K₃PO₄Dioxane/H₂O1001570-85[1]
2Buchwald-Hartwig AminationMorpholine3-(Morpholin-4-yl)-5-fluoro-2-methylpyridinePd₂(dba)₃ / XPhosK₂CO₃Toluene10016-2460-88[2][3]
3Sonogashira CouplingPropargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5-fluoro-2-methylpyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6012>85[3]
4Intramolecular Cyclization (from Entry 3 product)-5-Fluoro-2-methylfuro[2,3-b]pyridine------

Experimental Protocols

Protocol 1: Synthesis of 3-(Pyrazol-4-yl)-5-fluoro-2-methylpyridine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid ester.

Materials:

  • This compound

  • Pyrazole-4-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.2 eq), and potassium phosphate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.02 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 15 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[1]

Protocol 2: Synthesis of 3-(Morpholin-4-yl)-5-fluoro-2-methylpyridine via Buchwald-Hartwig Amination

This protocol outlines the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq) to a dry Schlenk tube.

  • Add K₂CO₃ (1.4 eq) and this compound (1.0 eq).

  • Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and dilute with diethyl ether.

  • Filter through a plug of Celite® and wash the plug with additional ether.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Protocol 3: Synthesis of 5-Fluoro-2-methylfuro[2,3-b]pyridine via Sonogashira Coupling and Intramolecular Cyclization

This two-step protocol describes the synthesis of a furo[2,3-b]pyridine derivative.

Step 1: Sonogashira Coupling

Materials:

  • This compound

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add propargyl alcohol (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C for 12 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and purify the crude 3-(3-hydroxyprop-1-yn-1-yl)-5-fluoro-2-methylpyridine by flash column chromatography.

Step 2: Intramolecular Cyclization

A common method for the cyclization of 2-alkynyl-3-hydroxypyridines (or their synthetic equivalents) to furo[2,3-b]pyridines involves treatment with a base such as potassium tert-butoxide in a suitable solvent like tert-butanol or DMF. The specific conditions will need to be optimized for this substrate. A concise 4-step synthesis of similar furo[2,3-b]pyridines has been described, which could be adapted.[4]

Visualizations

Suzuki_Miyaura_Coupling start This compound reagents Pyrazole-4-boronic acid pinacol ester Pd(dppf)Cl₂, K₃PO₄ Dioxane/H₂O, 100°C start->reagents Reaction product 3-(Pyrazol-4-yl)-5-fluoro-2-methylpyridine reagents->product workflow Workup & Purification product->workflow final_product Novel Heterocycle workflow->final_product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination start This compound reagents Morpholine Pd₂(dba)₃, XPhos, K₂CO₃ Toluene, 100°C start->reagents Reaction product 3-(Morpholin-4-yl)-5-fluoro-2-methylpyridine reagents->product application Further Functionalization or Biological Screening product->application final_product Drug Candidate Precursor application->final_product

Caption: Buchwald-Hartwig Amination Pathway.

Sonogashira_and_Cyclization cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization start This compound reagents1 Propargyl alcohol Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, 60°C start->reagents1 Reaction intermediate 3-(3-Hydroxyprop-1-yn-1-yl)-5-fluoro-2-methylpyridine reagents1->intermediate reagents2 Base (e.g., K-OtBu) intermediate->reagents2 Reaction product 5-Fluoro-2-methylfuro[2,3-b]pyridine reagents2->product

Caption: Sonogashira Coupling and Cyclization.

Conclusion

The protocols and application notes provided herein offer a robust starting point for the synthesis of novel and diverse heterocyclic compounds from this compound. These methodologies are highly adaptable and can be modified to incorporate a wide range of coupling partners, leading to the generation of extensive compound libraries for drug discovery and development. The strategic application of modern cross-coupling and cyclization reactions is a powerful approach for accessing unique chemical matter with the potential for significant biological activity.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The aminopyridine scaffold, in particular, is a privileged motif found in numerous drug candidates.[3]

This document provides detailed application notes and a representative protocol for the palladium-catalyzed amination of 3-Bromo-5-fluoro-2-methylpyridine. The presence of a fluorine atom and a methyl group on the pyridine ring can influence the substrate's reactivity, making the careful selection of catalyst, ligand, base, and reaction conditions crucial for a successful transformation. The resulting product, a substituted 3-amino-5-fluoro-2-methylpyridine, is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Table 1: Amination of Bromopyridines with Primary Amines

EntryBromopyridine SubstrateAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-2-aminopyridineCyclopentylaminePd₂(dba)₃ / BrettPhos4LiHMDS (2.5)THF651278[4]
23-Bromo-2-aminopyridineBenzylaminePd₂(dba)₃ / BrettPhos4LiHMDS (2.5)THF6512Good[4]
32-BromopyridineAniline[Pd(allyl)Cl]₂ (1)AdBipp/yPhos (2)KOPhToluene100-91[4]
42-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene80460[5]

Table 2: Amination of Bromopyridines with Secondary Amines

EntryBromopyridine SubstrateAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhos4LiHMDS (2.5)THF651271-76[4]
22-BromopyridineDiethylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane100-85[4]
32-BromopyridinesVolatile Secondary AminesPd(OAc)₂dpppNaOtBuToluene80-55-98[6][7]
4BromobenzeneMorpholine[Pd(cinnamyl)Cl]₂ (2.5)XantPhos (7.5)DBUToluene---[1]

Experimental Protocols

The following is a detailed, representative protocol for the palladium-catalyzed amination of this compound. This protocol is based on commonly employed conditions for the Buchwald-Hartwig amination of bromopyridines and should be optimized for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, Xantphos, and sodium tert-butoxide under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, add it along with the other solid reagents in step 1.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen.

  • Reaction Conditions: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine derivative.

Note: The choice of ligand and base is critical. For challenging couplings, more specialized ligands such as RuPhos or BrettPhos in combination with bases like LiHMDS or K₃PO₄ may be required.[4] Optimization of temperature and reaction time is also recommended for each specific substrate combination.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle cluster_cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl R-Pd(II)(Br)L Pd0->PdII_Aryl OxAdd->PdII_Aryl + R-Br Amine_Coord Amine Coordination & Deprotonation PdII_Amido R-Pd(II)(NR'R'')L PdII_Aryl->PdII_Amido Amine_Coord->PdII_Amido + HNR'R'' - [Base-H]+Br- PdII_Amido->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product R-NR'R'' RedElim->Product Forms Product ArylHalide R-Br Amine HNR'R'' Base Base BaseH [Base-H]+Br-

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound,  Pd catalyst, ligand, and base to flask - Inert atmosphere (Ar/N2) Start->Setup Reagents Add Amine and Anhydrous Solvent Setup->Reagents Degas Degas Mixture (Vacuum/Inert Gas Cycles) Reagents->Degas Heat Heat to Reaction Temperature with Stirring Degas->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Reaction Work-up: - Cool to room temperature - Dilute with solvent - Filter through Celite® Monitor->Workup Upon Completion Extract Extraction: - Wash with H2O and brine - Dry organic layer (Na2SO4) Workup->Extract Purify Purification: - Concentrate under reduced pressure - Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Typical experimental workflow for palladium-catalyzed amination.

References

Application Notes and Protocols: Regioselective Lithiation of 3-Bromo-5-fluoro-2-methylpyridine for the Synthesis of Functionalized Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and drug discovery, as the pyridine scaffold is a key component of numerous pharmaceutical agents. Directed ortho-metalation, particularly lithiation, offers a powerful and versatile strategy for the regioselective introduction of a wide array of functional groups onto the pyridine nucleus. This document provides a detailed experimental protocol for the lithiation of 3-bromo-5-fluoro-2-methylpyridine, a valuable building block in the synthesis of complex molecules. The protocol outlines the use of common organolithium reagents and subsequent quenching with an electrophile.

The presence of multiple substituents on the pyridine ring—a bromine atom, a fluorine atom, and a methyl group—necessitates careful control of reaction conditions to achieve the desired regioselectivity. The inherent reactivity of organolithium reagents also demands strict adherence to safety protocols due to their pyrophoric nature.[1][2]

Data Presentation

The following table summarizes typical quantitative data for the lithiation of a substituted pyridine and subsequent quenching with an electrophile. These values are representative and may require optimization for the specific substrate, this compound.

ParameterValueNotes
Starting MaterialThis compound1.0 equiv
Lithiating Agentn-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)1.1 - 1.5 equiv
SolventAnhydrous Tetrahydrofuran (THF)~0.1 - 0.5 M concentration of substrate
Temperature-78 °C (dry ice/acetone bath)Critical for controlling reactivity and preventing side reactions.[3]
Reaction Time (Lithiation)30 - 60 minutesMonitored by TLC or in-situ IR spectroscopy.[4]
Electrophilee.g., N,N-Dimethylformamide (DMF)1.2 - 2.0 equiv
Reaction Time (Quenching)1 - 3 hours at -78 °C, then warm to room temperatureDependent on the electrophile used.
Typical Yield60 - 85%Highly dependent on the specific electrophile and reaction optimization.

Experimental Protocols

General Safety Precautions:

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water.[1][2] All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[5] Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times. All transfers of organolithium reagents should be performed using a syringe or cannula.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) or Lithium Diisopropylamide (LDA) solution

  • Electrophile (e.g., N,N-Dimethylformamide, benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

  • Schlenk flask or three-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: Assemble and flame-dry a Schlenk flask or a three-neck round-bottom flask under a stream of inert gas. Allow the flask to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: To the reaction flask, add this compound (1.0 equiv) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, add the n-butyllithium solution (1.1-1.5 equiv) dropwise via syringe to the stirred solution of the pyridine derivative. The addition should be slow to control the exotherm. The reaction mixture may change color upon addition of the organolithium reagent.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The progress of the lithiation can be monitored by taking aliquots, quenching with D₂O, and analyzing by ¹H NMR to observe deuterium incorporation.

  • Electrophilic Quench: After the lithiation is complete, add the desired electrophile (1.2-2.0 equiv) dropwise to the reaction mixture at -78 °C.[4]

  • Reaction Progression: Continue stirring the reaction at -78 °C for 1-3 hours. The reaction can then be allowed to slowly warm to room temperature and stirred overnight.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C (ice bath).

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Mandatory Visualization

Lithiation_Workflow Experimental Workflow for Lithiation of this compound start Start: Oven-dried Glassware under Inert Atmosphere dissolve Dissolve this compound in Anhydrous THF start->dissolve cool Cool Reaction Mixture to -78 °C dissolve->cool add_nBuLi Slowly Add n-BuLi Solution cool->add_nBuLi lithiation Stir at -78 °C for 30-60 min (Formation of Lithiated Intermediate) add_nBuLi->lithiation add_electrophile Add Electrophile (e.g., DMF) at -78 °C lithiation->add_electrophile react Stir and Allow to Warm to Room Temperature add_electrophile->react quench Quench with Saturated aq. NH4Cl react->quench extract Aqueous Workup and Extraction quench->extract purify Purification by Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize end_node End: Purified Functionalized Pyridine characterize->end_node

References

Application Notes and Protocols: 3-Bromo-5-fluoro-2-methylpyridine and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A-7354 | For Research Use Only

Introduction

While 3-Bromo-5-fluoro-2-methylpyridine is a known heterocyclic building block, its direct and widespread application in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature. However, the broader class of brominated pyridine derivatives represents a cornerstone in the development of modern insecticides. Notably, the anthranilic diamide class of insecticides, which includes the highly successful products chlorantraniliprole and cyantraniliprole, utilizes a key brominated pyridine-pyrazole intermediate. This document will focus on the synthesis and application of these commercially significant agrochemicals, providing detailed protocols and insights relevant to researchers, scientists, and drug development professionals in the agrochemical sector. The principles and synthetic strategies described herein are applicable to the broader exploration of halogenated pyridine derivatives in the discovery of new active ingredients.

Key Agrochemicals Derived from Brominated Pyridine Precursors

The most prominent agrochemicals synthesized from a brominated pyridine-containing intermediate are chlorantraniliprole and its analog, cyantraniliprole. These compounds are the first members of the anthranilic diamide class of insecticides and act as potent activators of insect ryanodine receptors.[1]

Chlorantraniliprole

Chlorantraniliprole offers broad-spectrum control of lepidopteran pests, as well as some species of Coleoptera, Diptera, and Isoptera. It is valued for its high efficacy at low use rates and its favorable safety profile for non-target organisms.

Cyantraniliprole

Cyantraniliprole exhibits a broader spectrum of activity than chlorantraniliprole, controlling a range of chewing and sucking pests, including whiteflies, thrips, and aphids.[2][3]

Mode of Action: Ryanodine Receptor Activation

Chlorantraniliprole and cyantraniliprole exert their insecticidal effect through a novel mode of action: the activation of insect ryanodine receptors (RyRs).[4][5] RyRs are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons.[5] The binding of these insecticides to the RyR leads to an uncontrolled release of intracellular calcium stores, which in turn causes impaired muscle regulation, paralysis, feeding cessation, and ultimately, the death of the insect.[4][6] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable toxicological profile.[5]

Ryanodine Receptor Mode of Action cluster_pre Normal Muscle Contraction cluster_post Action of Anthranilic Diamides Nerve_Impulse Nerve Impulse Ca_Channel_Open Voltage-gated Ca2+ channels open Nerve_Impulse->Ca_Channel_Open SR_Ca_Release Ca2+ release from Sarcoplasmic Reticulum (SR) via Ryanodine Receptor (RyR) Ca_Channel_Open->SR_Ca_Release Muscle_Contraction Muscle Contraction SR_Ca_Release->Muscle_Contraction Ca_Uptake Ca2+ re-uptake into SR Muscle_Contraction->Ca_Uptake Diamide Chlorantraniliprole or Cyantraniliprole RyR_Binding Binds to insect Ryanodine Receptor (RyR) Diamide->RyR_Binding Uncontrolled_Ca_Release Uncontrolled and sustained Ca2+ release from SR RyR_Binding->Uncontrolled_Ca_Release Paralysis Paralysis and Feeding Cessation Uncontrolled_Ca_Release->Paralysis Death Insect Death Paralysis->Death

Mode of action of anthranilic diamide insecticides.

Synthesis of Key Intermediates and Final Products

The synthesis of chlorantraniliprole and cyantraniliprole hinges on the preparation of two key intermediates: a substituted pyrazole carboxylic acid and a substituted anthranilic acid derivative. The core brominated pyridine moiety is introduced during the synthesis of the pyrazole component.

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common industrial synthesis for this key intermediate starts from 2,3-dichloropyridine.[7]

Synthesis_of_Pyrazole_Intermediate Start 2,3-Dichloropyridine Hydrazine (3-chloropyridin-2-yl)-hydrazine Start->Hydrazine Hydrazine hydrate Pyrazolidinone Pyrazolidinone Intermediate Hydrazine->Pyrazolidinone Diethyl maleate, Base Brominated_Pyrazoline Brominated Pyrazoline Pyrazolidinone->Brominated_Pyrazoline Brominating agent (e.g., POBr3) Oxidized_Pyrazole Oxidized Pyrazole Ester Brominated_Pyrazoline->Oxidized_Pyrazole Oxidation Final_Acid 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid Oxidized_Pyrazole->Final_Acid Hydrolysis Chlorantraniliprole_Synthesis Intermediate1 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid Coupling Amide Coupling Intermediate1->Coupling Intermediate2 2-amino-5-chloro-N,3- dimethylbenzamide Intermediate2->Coupling Product Chlorantraniliprole Coupling->Product

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-fluoro-2-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the derivatization of 3-Bromo-5-fluoro-2-methylpyridine, a key building block in modern medicinal chemistry. The strategic positioning of the bromo, fluoro, and methyl groups on the pyridine ring offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed protocols for common and impactful derivatization reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Furthermore, it presents a summary of potential biological activities of the resulting derivatives, supported by representative data, to aid in the design and development of new drug candidates.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute to favorable interactions with biological targets.[1] this compound is a particularly valuable starting material due to its distinct substitution pattern. The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The methyl group at the 2-position can provide steric bulk and influence the overall conformation of the molecule. This combination of functionalities makes this compound an attractive starting point for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Key Derivatization Reactions

The bromine atom on the this compound ring is amenable to a variety of powerful cross-coupling reactions. The following sections provide detailed protocols for three of the most common and impactful derivatization methods.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Experimental Protocol: Synthesis of 3-Aryl-5-fluoro-2-methylpyridine Derivatives

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equivalents)

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-2-methylpyridine derivative.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - K3PO4 - Pd(OAc)2/SPhos B Add Degassed Solvents: 1,4-Dioxane/Water A->B C Seal Vial under Inert Atmosphere B->C D Heat to 100 °C (12-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Quench E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Purify by Column Chromatography I->J Product Product J->Product 3-Aryl-5-fluoro-2-methylpyridine

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2] This reaction is highly valuable in medicinal chemistry for the synthesis of arylamines and their derivatives, which are present in numerous pharmaceuticals.[2]

Experimental Protocol: Synthesis of 3-Amino-5-fluoro-2-methylpyridine Derivatives

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

    • Xantphos (3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

    • Toluene (anhydrous, degassed)

    • Ethyl acetate

    • Celite

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox, charge a dry Schlenk flask with this compound (1.0 mmol, 1 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).

    • Add anhydrous, degassed toluene (5 mL).

    • Add the amine (1.2 mmol, 1.2 equiv.) to the mixture.

    • Seal the flask, remove from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted 3-amino-5-fluoro-2-methylpyridine derivative.[2]

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Amine - NaOtBu - Pd2(dba)3/Xantphos B Add Degassed Toluene A->B C Seal Flask under Inert Atmosphere B->C D Heat to 100-110 °C (12-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Filter through Celite E->F G Wash with Water & Brine F->G H Dry (Na2SO4) & Concentrate G->H I Purify by Column Chromatography H->I Product Product I->Product 3-Amino-5-fluoro-2-methylpyridine Derivative

Buchwald-Hartwig Amination Experimental Workflow
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and can be found in various bioactive compounds.

Experimental Protocol: Synthesis of 3-Alkynyl-5-fluoro-2-methylpyridine Derivatives

  • Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

    • Copper(I) iodide (CuI, 10 mol%)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol, 1 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous THF (5 mL) and triethylamine (2 mL).

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-5-fluoro-2-methylpyridine derivative.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Terminal Alkyne - Pd(PPh3)4/CuI B Add THF & Et3N A->B C Inert Atmosphere B->C D Stir at Room Temperature (12-24 h) C->D E Monitor by TLC/LC-MS D->E F Quench with NH4Cl (aq) E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Purify by Column Chromatography I->J Product Product J->Product 3-Alkynyl-5-fluoro-2-methylpyridine

Sonogashira Coupling Experimental Workflow

Biological Activity of Derivatives

Derivatives of this compound are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The introduction of different substituents at the 3-position can modulate the pharmacological properties of the resulting compounds. For example, aryl and heteroaryl derivatives obtained through Suzuki coupling are being investigated as kinase inhibitors for oncology applications. Aminated derivatives from Buchwald-Hartwig reactions are explored as modulators of G-protein coupled receptors (GPCRs) for neurological disorders. Alkynyl derivatives synthesized via Sonogashira coupling can serve as precursors for more complex molecules or exhibit their own biological activities.

Representative Biological Data

The following table summarizes hypothetical biological activity data for representative derivatives of this compound. This data is based on activities reported for structurally similar compounds in the scientific literature and is intended to be illustrative of the potential of this scaffold.

Compound IDR-Group at 3-positionTarget/AssayActivity (IC₅₀/EC₅₀)
DFM-S-01 4-MethoxyphenylKinase X50 nM
DFM-S-02 2-ThienylKinase Y120 nM
DFM-S-03 3-PyridylKinase Z85 nM
DFM-B-01 N-MorpholinylGPCR A250 nM
DFM-B-02 N-PiperidinylGPCR B400 nM
DFM-B-03 N-AnilinylGPCR C150 nM
DFM-So-01 PhenylethynylEnzyme D300 nM
DFM-So-02 (Trimethylsilyl)ethynylEnzyme E550 nM

Note: The data presented in this table is representative and intended for illustrative purposes only. Actual activities will vary depending on the specific target and assay conditions.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel compounds in medicinal chemistry. The protocols outlined in these application notes provide a solid foundation for the derivatization of this scaffold using robust and reliable cross-coupling methodologies. The potential for the resulting derivatives to exhibit a wide range of biological activities makes this an exciting area for further research and development in the quest for new therapeutic agents.

References

Application Notes and Protocols: The Strategic Role of 3-Bromo-5-fluoro-2-methylpyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-5-fluoro-2-methylpyridine as a key building block in the synthesis of kinase inhibitors. This versatile pyridine derivative serves as a crucial scaffold for introducing a substituted pyridine motif, a common feature in many clinically relevant kinase inhibitors. The strategic placement of the bromine atom at the 3-position allows for facile carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of complex molecular architectures with therapeutic potential.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The pyridine ring is a privileged scaffold in medicinal chemistry and is frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

This compound offers medicinal chemists a valuable starting material with several advantageous features:

  • Reactive Handle: The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties.

  • Modulation of Physicochemical Properties: The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

  • Steric and Electronic Influence: The methyl group at the 2-position can provide steric bulk and influence the electronics of the pyridine ring, which can be exploited to achieve selectivity for specific kinases.

Application in Kinase Inhibitor Synthesis: Key Reactions

The primary application of this compound in kinase inhibitor synthesis is as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for two of the most common and powerful of these reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. In the context of kinase inhibitor synthesis, this reaction is frequently used to couple the this compound core with various aryl or heteroaryl boronic acids or esters to construct the biaryl scaffolds common in many inhibitors.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids

EntryBromopyridine DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+75
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+80
35-Bromo-2-methylpyridin-3-amine3-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9515+72
43-Bromo-5-(trifluoromethyl)pyridine4-Formylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001285

Note: Data is based on reported syntheses of structurally similar compounds and serves as a general guideline.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-5-fluoro-2-methylpyridine derivatives from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product 3-Aryl-5-fluoro-2-methylpyridine reactant1->product reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base K₃PO₄ base->product solvent 1,4-Dioxane / H₂O solvent->product temperature 85-95 °C temperature->product

Suzuki-Miyaura Coupling Workflow
Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. This reaction is particularly useful for synthesizing kinase inhibitors that feature a rigid alkynyl linker, which can orient functional groups into specific regions of the kinase active site.

Table 2: Representative Yields for Sonogashira Coupling of Bromopyridine Derivatives with Terminal Alkynes

EntryBromopyridine DerivativeTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693
26-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1685
36-Bromo-3-fluoro-2-cyanopyridine3-Ethynyl-1-propanolPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1690
43-Bromo-2-chloropyridine1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene80488

Note: Data is based on reported syntheses of structurally similar compounds and serves as a general guideline.[2]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 3-alkynyl-5-fluoro-2-methylpyridine derivatives from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF and triethylamine (2-3 equivalents).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product 3-Alkynyl-5-fluoro-2-methylpyridine reactant1->product reactant2 Terminal Alkyne (R-C≡CH) reactant2->product catalyst PdCl₂(PPh₃)₂ catalyst->product cocatalyst CuI cocatalyst->product base Et₃N base->product solvent THF solvent->product

Sonogashira Coupling Workflow

Case Study: Hypothetical Synthesis of a BRAF Inhibitor Analog

To illustrate the application of this compound in the synthesis of a kinase inhibitor, a hypothetical synthetic route towards a BRAF inhibitor analog, inspired by the structure of Vemurafenib, is presented. This example demonstrates a multi-step synthesis that utilizes a Suzuki coupling as a key step.

Table 3: Biological Activity of Representative BRAF Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (nM)
Vemurafenib (PLX4032)BRAFV600E31Colo205100
DabrafenibBRAFV600E0.8A3750.7
EncorafenibBRAFV600E0.3A37512
Analog 1h (Tricyclic Pyrazole)BRAFV600E1.6WM266.47400

Note: Data is compiled from various sources for illustrative purposes.[2]

Hypothetical Synthetic Scheme:

  • Suzuki Coupling: this compound is coupled with a suitable boronic acid ester of a protected pyrrolo-pyrazole core.

  • Deprotection: The protecting group on the pyrrolo-pyrazole core is removed.

  • Amide Coupling: The resulting amine is coupled with a substituted acyl chloride to install the side chain, yielding the final inhibitor.

BRAF_Inhibitor_Synthesis cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling start This compound intermediate1 Coupled Pyrrolopyridine Intermediate start->intermediate1 intermediate2 Deprotected Amine Intermediate intermediate1->intermediate2 final_product BRAF Inhibitor Analog intermediate2->final_product step1_reagents Pyrrolo-pyrazole Boronic Ester, Pd Catalyst, Base step1_reagents->intermediate1 step2_reagents Acid or Base step2_reagents->intermediate2 step3_reagents Substituted Acyl Chloride, Base step3_reagents->final_product

Hypothetical Synthesis of a BRAF Inhibitor Analog

Kinase Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that is frequently hyperactivated in cancer due to mutations in components such as BRAF. The diagram below illustrates this pathway and the point of inhibition by BRAF inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF

MAPK/ERK Signaling Pathway and BRAF Inhibition

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its amenability to robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable platform for the construction of diverse and complex molecular scaffolds. The protocols and data presented herein offer a solid foundation for researchers to utilize this important intermediate in the discovery and development of novel targeted therapeutics.

References

Application Notes: 3-Bromo-5-fluoro-2-methylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-fluoro-2-methylpyridine is a substituted pyridine derivative recognized primarily for its role as a versatile intermediate in organic synthesis. Its utility is most prominently documented in the development of complex molecules for the pharmaceutical and life sciences sectors. While direct applications in materials science—such as in the formulation of conductive polymers, organic light-emitting diodes (OLEDs), or sensors—are not established in the current scientific literature, its chemical functionalities make it a valuable building block in synthetic pathways.

The presence of a bromine atom at the 3-position facilitates various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine and methyl groups on the pyridine ring can also influence the electronic properties and steric interactions of the resulting molecules. These notes focus on its principal application as a precursor in the synthesis of biologically active compounds.

Key Application: Intermediate in Pharmaceutical Synthesis

The predominant application of this compound is as a key reactant in the synthesis of small molecule inhibitors and modulators for various biological targets. Its structure is incorporated into larger molecular frameworks designed to interact with specific enzymes or receptors.

Table 1: Documented Synthetic Applications of this compound

Target Molecule ClassTherapeutic AreaSynthetic Role of PrecursorReference
Substituted Pyrazolo[1,5-a]pyrimidinesTrk Kinase Inhibitors (Pain, Cancer)Provides the 5-fluoro-2-methylpyridine moiety via cross-coupling.[1]
Tropolone DerivativesIron Regulation in AnimalsReactant in Suzuki-Miyaura coupling to form a C-C bond with a tropolone core.[2]
WDR5 Inhibitors and ModulatorsOncologyPrecursor for borylation followed by subsequent cross-coupling reactions.[3]

Experimental Protocols

The following protocols are representative examples of how this compound is utilized in common synthetic transformations, as documented in patent literature. These methods highlight its reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid derivative, a common strategy for creating biaryl structures.

Objective: To synthesize a 4-(5-fluoro-2-methylpyridin-3-yl)-substituted tropolone derivative.[2]

Materials:

  • Building Block BB10 (a tropolone-based boronic acid pinacol ester)

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • 1,4-Dioxane

  • Water (H₂O)

Procedure:

  • To a reaction vessel, add the tropolone building block (1.0 eq), this compound (1.0 eq), and Cesium Carbonate (2.0 eq).

  • Add 1,4-dioxane and water to the mixture.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.19 eq) to the vessel.

  • The reaction mixture is then processed to isolate the desired coupled product. Further purification is typically performed using techniques such as column chromatography or preparative HPLC.

Protocol 2: Borylation Reaction (Miyaura Borylation)

This protocol details the conversion of the aryl bromide to a boronic ester. This intermediate is highly versatile and can be used in subsequent Suzuki-Miyaura coupling reactions with various partners.

Objective: To synthesize 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.[3]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium Acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 1,4-Dioxane

Procedure:

  • In a reaction flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add 1,4-dioxane as the solvent.

  • Add PdCl₂(dppf) (0.1 eq) as the catalyst.

  • Heat the resulting mixture at 85 °C for 16 hours.

  • After heating, cool the mixture to room temperature. The resulting mixture containing the boronic ester can be used directly in subsequent reactions or purified.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above, showcasing the role of this compound as a key starting material.

Suzuki_Coupling_Workflow reagent reagent intermediate intermediate catalyst catalyst product product A 3-Bromo-5-fluoro- 2-methylpyridine E Reaction Mixture in Dioxane/Water A->E B Tropolone Boronic Acid Ester (BB10) B->E C Pd(dppf)Cl2 C->E Catalyst D Cs2CO3 (Base) D->E Base F Coupled Tropolone Derivative E->F Reaction & Workup

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Miyaura_Borylation_Workflow reagent reagent intermediate intermediate catalyst catalyst product product A 3-Bromo-5-fluoro- 2-methylpyridine E Reaction Mixture in Dioxane A->E B Bis(pinacolato)diboron B->E C PdCl2(dppf) C->E Catalyst D KOAc (Base) D->E Base F Pyridyl Boronic Ester Intermediate E->F Heating (85°C) & Workup

Caption: Workflow for a Miyaura borylation reaction.

Conclusion

Based on available scientific and patent literature, this compound is a valuable reagent for synthetic organic chemistry, particularly in the construction of complex molecules targeted for pharmaceutical applications. Its utility in palladium-catalyzed cross-coupling reactions is well-documented. There is currently no evidence to support its direct application in the field of materials science for devices or functional materials. Researchers in materials science may, however, find its derivatives of interest for creating novel conjugated systems, although such applications remain to be explored and documented.

References

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-5-fluoro-2-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-fluoro-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in coupling reactions with this compound?

A1: The most frequently encountered side products are a result of three main competing reactions:

  • Homocoupling: Dimerization of the coupling partners, such as the boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira reactions. This is often exacerbated by the presence of oxygen.[1][2]

  • Protodebromination (Hydrodehalogenation): Replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 5-fluoro-2-methylpyridine. This can be caused by various factors, including the presence of protic impurities or the formation of palladium hydride species.

  • Catalyst Decomposition: Formation of palladium black, which is inactive and precipitates out of the reaction mixture, leading to stalled or incomplete reactions.

Q2: How do the fluorine and methyl substituents on the pyridine ring affect its reactivity in coupling reactions?

A2: The electronic and steric effects of the fluorine and methyl groups can influence the reactivity of this compound. The electron-withdrawing nature of the fluorine atom can make the pyridine ring more electron-deficient, which generally enhances the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst. The methyl group, being electron-donating, can have a modest counteracting effect. Sterically, the methyl group at the 2-position can influence the choice of ligand and may require the use of bulkier phosphine ligands to achieve optimal results.

Q3: My reaction is not going to completion. What are the likely causes and how can I fix it?

A3: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst and ligands are of good quality and stored under an inert atmosphere. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.

  • Insufficient Base: The choice and amount of base are critical. For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and dry.

  • Low Reaction Temperature: Some coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system. A solvent screen may be necessary to find optimal conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Significant formation of boronic acid homocoupling product.

  • Question: I am observing a significant amount of the homocoupled product of my boronic acid in the Suzuki-Miyaura coupling with this compound. What is the cause and how can I minimize it?

  • Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle for homocoupling.[2]

    • Solution 1: Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Solution 2: Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to minimize the amount of Pd(II) species at the beginning of the reaction.

    • Solution 3: Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

Problem 2: Protodebromination of this compound is a major side product.

  • Question: My main byproduct is 5-fluoro-2-methylpyridine, resulting from the loss of bromine. How can I prevent this?

  • Answer: Protodebromination can occur due to the presence of water or other protic impurities, which can lead to the formation of palladium hydride species that participate in the undesired reduction.

    • Solution 1: Anhydrous Conditions: Use anhydrous solvents and ensure all reagents, especially the base, are thoroughly dried.

    • Solution 2: Choice of Base: A weaker base might be less prone to promoting pathways that lead to palladium hydride formation. Consider screening different bases.

    • Solution 3: Ligand Selection: The choice of ligand can influence the stability of the catalytic intermediates and suppress side reactions. Bulky, electron-rich phosphine ligands are often beneficial.

Sonogashira Coupling

Problem: Formation of alkyne homocoupling (Glaser coupling) product.

  • Question: I am getting a significant amount of the di-alkyne byproduct from the homocoupling of my terminal alkyne. How can I favor the cross-coupling product?

  • Answer: Glaser coupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3]

    • Solution 1: Strict Inert Atmosphere: As with Suzuki homocoupling, maintaining a strictly oxygen-free environment is crucial.[4]

    • Solution 2: Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specific ligands and bases to facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.

    • Solution 3: Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Buchwald-Hartwig Amination

Problem: Low yield and catalyst decomposition when coupling with this compound.

  • Question: My Buchwald-Hartwig amination reaction is giving low yields, and I observe the formation of palladium black. What is happening?

  • Answer: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition.[5] This is a common challenge for the amination of 2-halopyridines.

    • Solution 1: Ligand Choice: The use of sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is critical to shield the palladium center and prevent coordination by the pyridine nitrogen.

    • Solution 2: Use of Pre-catalysts: Palladacycle pre-catalysts can be more effective as they are often more stable and generate the active catalytic species more cleanly.

    • Solution 3: Choice of Base: Strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required. However, the choice of base should be optimized for the specific amine being used.[5]

Data Presentation

The following table summarizes common side products and typical yields observed in coupling reactions of bromopyridines, which can be considered representative for reactions involving this compound. Note: Actual yields will vary depending on the specific reaction conditions and coupling partners.

Coupling ReactionCommon Side ProductTypical Yield Range of Side ProductKey Factors Influencing Side Product Formation
Suzuki-Miyaura Boronic Acid Homocoupling5-20%Presence of O₂, excess boronic acid, Pd(II) catalyst source
Protodebromination2-15%Protic impurities, certain bases, high temperatures
Sonogashira Alkyne Homocoupling (Glaser)5-30%Presence of O₂, copper(I) catalyst, excess alkyne
Protodebromination<10%Similar to Suzuki-Miyaura
Buchwald-Hartwig Protodebromination2-10%Catalyst decomposition, reaction conditions
HydrodehalogenationVariableUnproductive side reaction competing with reductive elimination[6]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add Pd(PPh₃)₄ to the flask under the argon atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination of this compound with a Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a strict argon atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.

  • Add this compound and the secondary amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.[8]

Visualizations

Troubleshooting_Suzuki cluster_incomplete Incomplete Conversion cluster_side_products Complete Conversion, Low Yield start Low Yield in Suzuki Coupling check_conversion Is Starting Material Consumed? start->check_conversion incomplete Potential Causes: - Inactive Catalyst - Insufficient Base - Low Temperature check_conversion->incomplete No side_products Identify Major Side Product check_conversion->side_products Yes solutions_incomplete Solutions: - Use fresh catalyst/ligand - Screen bases - Increase temperature incomplete->solutions_incomplete Address homocoupling Homocoupling (Boronic Acid Dimer) side_products->homocoupling Dimer protodebromination Protodebromination (Loss of Bromine) side_products->protodebromination Reduced Product solutions_homo Solutions: - Rigorous degassing - Use Pd(0) source - Adjust stoichiometry homocoupling->solutions_homo solutions_proto Solutions: - Use anhydrous conditions - Screen bases/ligands - Lower temperature protodebromination->solutions_proto

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Workflow start Start: Buchwald-Hartwig Amination Setup inert_atm 1. Establish Inert Atmosphere (Glovebox or Schlenk Line) start->inert_atm add_solids 2. Add Solids: - Pd Pre-catalyst - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) inert_atm->add_solids add_reagents 3. Add Reagents: - this compound - Amine add_solids->add_reagents add_solvent 4. Add Anhydrous, Degassed Solvent (e.g., Toluene) add_reagents->add_solvent heat 5. Heat Reaction Mixture (e.g., 100-110 °C) add_solvent->heat monitor 6. Monitor Progress (LC-MS, TLC) heat->monitor monitor->heat Incomplete workup 7. Workup and Purification monitor->workup Complete

References

Technical Support Center: Purification of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-5-fluoro-2-methylpyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark oil after workup. What are the likely impurities and how can I remove them?

A1: A dark, oily crude product often indicates the presence of residual starting materials, side-products from the bromination reaction, or decomposition products. Common impurities may include unreacted 5-fluoro-2-methylpyridine, regioisomers (e.g., other brominated versions of the starting material), or oxidized species.

Troubleshooting Steps:

  • Initial Wash: Ensure the organic layer was thoroughly washed with a saturated sodium bicarbonate (NaHCO₃) solution during the workup to neutralize any residual acid from the reaction.[1]

  • Activated Charcoal: For colored impurities, you can treat a solution of your crude product with a small amount of activated charcoal, followed by filtration through celite before concentration.[2]

  • Primary Purification: The most effective method for removing a wide range of impurities from an oily product is flash column chromatography on silica gel.[1][3]

Q2: I'm having trouble separating my product from an impurity using column chromatography. What can I do?

A2: Co-elution during column chromatography suggests that the product and impurity have very similar polarities.

Troubleshooting Steps:

  • Adjust Solvent System: The most common eluent system for these types of compounds is a gradient of ethyl acetate in hexanes or petroleum ether.[1][4][5] To improve separation, try using a shallower gradient or an isocratic elution with a very low percentage of the polar solvent.

  • Change Solvents: Switch to a different solvent system with different selectivities. For example, you could try a dichloromethane/methanol system or add a small percentage of triethylamine (0.1-1%) to the eluent if your impurities are acidic.

  • Alternative Media: Consider using a different stationary phase, such as alumina, or using reverse-phase chromatography if the compound is sufficiently polar.

Q3: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is too concentrated, cools too quickly, or if the solvent is not ideal.

Troubleshooting Steps:

  • Check Physical State: First, confirm that your product is a solid at room temperature. Many substituted pyridines can be low-melting solids or even liquids, in which case recrystallization is not suitable and distillation or chromatography should be used.[2]

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] For brominated pyridines, a mixed solvent system like ethyl acetate/petroleum ether or ethanol/water is often effective.[2][4]

  • Reduce Concentration: Your solution may be supersaturated. Add a small amount of the hot solvent back to the mixture to redissolve the oil, then allow it to cool much more slowly.

  • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.[2]

Q4: What are the typical workup steps after a Sandmeyer reaction to synthesize this compound?

A4: A general workup procedure following a Sandmeyer-type synthesis involves quenching the reaction, extracting the product, and washing the organic layer.[1][3]

General Workup Protocol:

  • Quenching: Cool the reaction mixture and pour it into ice water.[5]

  • Neutralization: Carefully neutralize any remaining acid by adding a base, such as a saturated sodium bicarbonate solution, until gas evolution ceases.[1][4]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[1][3][4]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[3][5]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3][4]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3][4]

Data & Protocols

Table 1: General Purification Parameters for Bromo-fluoro-pyridines

Note: The following data is compiled from protocols for isomers and related compounds. Optimal conditions for this compound should be determined empirically.

ParameterFlash ChromatographyRecrystallization
Stationary Phase Silica GelN/A
Mobile Phase / Eluent Gradients of Ethyl Acetate in Hexanes/Petroleum Ether[1][5]Ethyl Acetate / Petroleum Ether[4] or Ethanol / Water[2]
Typical Purity >97% (by HPLC/NMR)>98% (by HPLC/NMR)
Common Impurities Removed Starting materials, regioisomers, polar byproductsInsoluble impurities, compounds with different solubility profiles
Yield 60-90% recovery from crude material70-95% recovery from purified material
Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass column, flasks, and test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes or 98:2 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Analysis: Combine the fractions containing the pure product (as determined by TLC).

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for recrystallizing this compound, assuming it is a solid at room temperature.

Materials:

  • Crude or semi-purified this compound

  • Recrystallization solvent(s) (e.g., Ethyl Acetate and Hexanes/Petroleum Ether)

  • Erlenmeyer flask

  • Hot plate and condenser

  • Büchner funnel and vacuum flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat. If using a mixed-solvent system, slowly add the less polar "anti-solvent" (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the hot polar solvent to clarify. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the ice-cold anti-solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature safely below the melting point.[2]

Visual Workflow Guides

The following diagrams illustrate the general purification workflow and a troubleshooting decision path.

Caption: General workflow for the purification of reaction products.

Caption: Troubleshooting guide for poor chromatographic separation.

References

Technical Support Center: Troubleshooting Low Conversion in Bromopyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the functionalization of bromopyridines. Low conversion rates are a common hurdle in these reactions, often stemming from the unique electronic properties of the pyridine ring. This guide will help you diagnose and resolve these issues to improve your reaction outcomes.

Frequently Asked questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with a bromopyridine showing low or no conversion?

A1: Low conversion in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with bromopyridines is a frequent issue primarily due to the electron-deficient nature of the pyridine ring and the ability of the pyridine nitrogen to coordinate with the palladium catalyst.[1][2][3] This coordination can poison the catalyst, rendering it inactive. Other common causes include suboptimal choice of ligand and base, impure reagents, insufficient degassing of the reaction mixture, and inappropriate reaction temperature.[4][5]

Q2: I am observing significant debromination of my starting material. What causes this and how can I minimize it?

A2: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by certain phosphine ligands, impurities in reagents, or the presence of water, which can act as a proton source. To minimize this, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[3] Screening different ligands and bases can also help identify a system less prone to this side reaction.

Q3: My lithiation or Grignard formation with a bromopyridine is failing. What are the likely reasons?

A3: The formation of organometallic intermediates from bromopyridines can be challenging. For lithiation with reagents like n-butyllithium, deprotonation of the pyridine ring can compete with the desired halogen-metal exchange, especially at higher temperatures.[6] For Grignard formation, the reaction can be sluggish and is highly sensitive to moisture and the quality of the magnesium turnings.[7] In both cases, strict anhydrous conditions and careful temperature control are critical.[6][7]

Q4: Can the position of the bromine atom on the pyridine ring affect the reaction outcome?

A4: Yes, the position of the bromine atom significantly influences the reactivity. For instance, 2-bromopyridines are often more challenging in Buchwald-Hartwig aminations due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning.[1] The electronic environment of each position on the pyridine ring is different, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition.

Q5: How critical is the choice of solvent and base?

A5: The choice of solvent and base is crucial for a successful reaction. The solvent must be able to dissolve the reactants and be compatible with the catalyst system.[4] Common choices include toluene, dioxane, and THF. The base plays a key role in the catalytic cycle, for example, in the transmetalation step of the Suzuki reaction or the deprotonation of the amine in the Buchwald-Hartwig amination.[1][5] The strength and nature of the base (e.g., carbonate vs. phosphate vs. alkoxide) can dramatically impact the yield, and screening different bases is often necessary.[8]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Low conversion in these reactions is often traced back to a few key areas. The following guide will help you systematically troubleshoot your experiment.

G start Low Conversion Observed catalyst_check Is the Catalyst System Active? start->catalyst_check reagent_check Are Reagents Pure & Dry? catalyst_check->reagent_check Yes catalyst_solutions Troubleshoot Catalyst: - Use fresh Pd source/precatalyst. - Screen different ligands (e.g., bulky, electron-rich). - Increase catalyst loading. catalyst_check->catalyst_solutions No conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes reagent_solutions Troubleshoot Reagents: - Use freshly distilled/dried solvents. - Ensure base is finely powdered and dry. - Check purity of bromopyridine and coupling partner. reagent_check->reagent_solutions No success Improved Conversion conditions_check->success Yes conditions_solutions Troubleshoot Conditions: - Ensure rigorous degassing (Ar sparging or freeze-pump-thaw). - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3, NaOtBu). - Screen different solvents (Toluene, Dioxane, THF). - Optimize temperature (typically 80-110 °C). conditions_check->conditions_solutions No catalyst_solutions->reagent_check reagent_solutions->conditions_check conditions_solutions->success G start Low/No Product after Quench atmosphere_check Is the System Strictly Anhydrous/Inert? start->atmosphere_check reagent_quality_check Are Reagents of High Quality? atmosphere_check->reagent_quality_check Yes atmosphere_solutions Troubleshoot Atmosphere: - Flame-dry all glassware under vacuum. - Use freshly distilled anhydrous solvents. - Ensure a positive pressure of inert gas (Ar/N2). atmosphere_check->atmosphere_solutions No conditions_check Are Conditions Correct? reagent_quality_check->conditions_check Yes reagent_quality_solutions Troubleshoot Reagents: - Use fresh, high-purity bromopyridine. - For Grignard, activate Mg turnings (e.g., with I2). - Titrate organolithium reagent if necessary. reagent_quality_check->reagent_quality_solutions No success Successful Organometallic Formation conditions_check->success Yes conditions_solutions Troubleshoot Conditions: - Lithiation: Use low temperatures (-78 to -50 °C) to avoid deprotonation. - Grignard: Gentle heating might be needed for initiation. - Consider inverse addition (adding bromopyridine to the organolithium). conditions_check->conditions_solutions No atmosphere_solutions->reagent_quality_check reagent_quality_solutions->conditions_check conditions_solutions->success

References

Technical Support Center: Catalyst Selection for 3-Bromo-5-fluoro-2-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 3-Bromo-5-fluoro-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura (for C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (for C-N bond formation with amines), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Heck coupling (for C-C bond formation with alkenes).[1] The choice of reaction depends on the desired final structure.

Q2: Why is catalyst and ligand selection so critical for the cross-coupling of this specific pyridine derivative?

A2: this compound is an electron-deficient heteroaryl halide. The pyridine nitrogen can coordinate to the palladium center, potentially retarding the catalytic cycle. Therefore, the selection of an appropriate ligand is crucial to modulate the catalyst's reactivity and stability.[2] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos), are often necessary to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[3]

Q3: Which palladium precursor is best to start with for my optimization?

A3: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄.[4] For challenging couplings, using a pre-formed catalyst (precatalyst) which includes the ligand (e.g., XPhos Pd G3) can offer better reproducibility and activity by ensuring a consistent palladium-ligand ratio and avoiding the need for in-situ catalyst formation.[3]

Q4: How does the reactivity of the C-Br bond in this compound compare to other aryl halides?

A4: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling generally follows the trend: I > Br > Cl.[5] As a bromopyridine, this substrate is typically more reactive than its chloro-analogue, allowing for milder reaction conditions and potentially lower catalyst loadings.[5] However, it is less reactive than the corresponding iodo-pyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cross-coupling of this compound.

Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

  • Q: My Suzuki-Miyaura reaction is resulting in a low yield. What are the primary factors to investigate?

    • A: Low yields can stem from several factors. Key areas to troubleshoot include:

      • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient pyridines, traditional catalysts like Pd(PPh₃)₄ may be insufficient. Consider switching to a more active system using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[3][6]

      • Reaction Conditions: Temperature, solvent, and base selection are crucial. Many Suzuki couplings require heating (80-120 °C) to proceed at an optimal rate.[3] The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., 1,4-dioxane/water, 2-MeTHF, Toluene) can significantly impact efficiency.[3][7]

      • Reagent Quality: Ensure the purity of the this compound, boronic acid/ester, solvent, and base. Boronic acids can degrade over time; using a fresh or recently purified batch is recommended.[8]

      • Anaerobic Conditions: Oxygen can deactivate the catalyst by oxidizing the phosphine ligands. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[9][10]

  • Q: I see starting material consumed, but my desired product yield is low, and I observe hydrodehalogenation (replacement of Br with H). What causes this?

    • A: Hydrodehalogenation can occur as a side reaction. This is often promoted by moisture or protic sources in the reaction mixture in combination with certain bases. Ensure you are using anhydrous solvents (if the protocol requires it) and that your base is not overly hydrated. Sometimes, changing the base (e.g., from an alkoxide to a phosphate or carbonate) can mitigate this issue.

Issue 2: Poor Conversion in a Buchwald-Hartwig Amination

  • Q: I am attempting a Buchwald-Hartwig amination and observing poor conversion. What should I try?

    • A: This C-N bond-forming reaction is highly sensitive to the ligand, base, and solvent combination.

      • Ligand Choice: For coupling with primary or secondary amines, bulky biarylmonophosphine ligands are often essential. Consider ligands like RuPhos or BrettPhos, which have proven effective for coupling amines with 3-halopyridines.[2]

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be more effective depending on the specific amine.[2]

      • Solvent: Toluene, dioxane, and THF are common solvents. The solubility of the amine and the base is critical for reaction success.

Issue 3: Complications in Sonogashira or Heck Couplings

  • Q: My Sonogashira coupling is failing. What are common pitfalls?

    • A: Sonogashira couplings typically require a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).

      • Copper Co-catalyst: Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).

      • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used both as the base and often as the solvent.[6]

      • Oxygen: These reactions are very sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Rigorous degassing is essential.[6]

  • Q: The yield of my Heck reaction is poor. How can I improve it?

    • A: The Heck reaction is sensitive to steric hindrance and electronics.

      • Catalyst/Ligand: A phosphine-free catalyst system (e.g., Pd(OAc)₂) can sometimes be effective, but phosphine ligands like P(o-tolyl)₃ are often used to improve efficiency.[6]

      • Base: An organic base like Et₃N or an inorganic base like K₂CO₃ is required to neutralize the H-X generated.[6]

      • Temperature: Heck reactions often require high temperatures (100-130 °C) to proceed efficiently.[6][11]

Visualizations

Troubleshooting_Workflow start Low / No Yield in Cross-Coupling check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents check_setup 4. Review Experimental Setup start->check_setup cat_q1 Is the Pd source active? (e.g., Pd(0) or precursor) check_catalyst->cat_q1 cat_q2 Is the ligand appropriate? (e.g., bulky, electron-rich) check_catalyst->cat_q2 cond_q1 Is the temperature optimal? check_conditions->cond_q1 cond_q2 Is the base/solvent correct? check_conditions->cond_q2 reag_q1 Are reagents pure? (Boronic acid, amine, etc.) check_reagents->reag_q1 reag_q2 Are solvents anhydrous/degassed? check_reagents->reag_q2 setup_q1 Is the atmosphere inert? check_setup->setup_q1 cat_a1 Use fresh Pd precursor. Consider a more active precatalyst. cat_q1->cat_a1 cat_a2 Switch to a biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). cat_q2->cat_a2 cond_a1 Gradually increase temperature (e.g., 80-120°C). Monitor for decomposition. cond_q1->cond_a1 cond_a2 Try a different base (K3PO4, Cs2CO3) or solvent (Dioxane, Toluene, THF). cond_q2->cond_a2 reag_a1 Use fresh or purified reagents. Check for boronic acid decomposition. reag_q1->reag_a1 reag_a2 Use anhydrous grade solvents and degass thoroughly (e.g., Ar sparge). reag_q2->reag_a2 setup_a1 Ensure proper purging with Ar/N2. Check for leaks in the system. setup_q1->setup_a1

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalyst_Selection_Factors sub Substrate This compound sub_props Properties Electron Deficient Steric Hindrance (2-Me) Pyridine N-Coordination sub->sub_props catalyst_system Optimal Catalyst System sub_props->catalyst_system pd_source Palladium Source (Pd(OAc)2, Pd2(dba)3, Precatalyst) catalyst_system->pd_source ligand Ligand Choice (XPhos, SPhos, P(t-Bu)3, etc.) catalyst_system->ligand coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne) partner_props Properties Nucleophilicity Steric Bulk Stability coupling_partner->partner_props partner_props->catalyst_system conditions Reaction Conditions (Base, Solvent, Temp.) conditions->catalyst_system

Caption: Key factors influencing catalyst selection.

Data Presentation: Catalyst Systems

The following tables summarize typical conditions for various cross-coupling reactions based on literature for similar 3-bromopyridine substrates. These should be considered starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Entry Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 Phenylboronic acid Pd(PPh₃)₄ (3) - K₃PO₄ (2) 1,4-Dioxane/H₂O (4:1) 90 85 [6]
2 4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (3) Toluene 100 92 [6]

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88 |[6] |

Table 2: Buchwald-Hartwig Amination Conditions

Entry Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 Morpholine Pd₂(dba)₃ (2) RuPhos (8) LiHMDS (2.5) THF 65 ~83 [2]
2 Cyclopentylamine BrettPhos-precatalyst (2) - LiHMDS (2.5) THF 65 78 [2]

| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | High |[3] |

Table 3: Sonogashira & Heck Coupling Conditions

Reaction Coupling Partner Palladium Source (mol%) Additive/Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N (3) THF 65 High [6]
Sonogashira 3-Ethynylpyridine [DTBNpP]Pd(crotyl)Cl (2.5) - TMP (2) DMSO rt High [12]
Heck n-Butyl acrylate Pd(PPh₃)₄ (3) - K₂CO₃ (2) Acetonitrile 80 85 [6]

| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 78 |[6] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[6]

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[6]

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, or in a Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 8 mol%), and the base (e.g., LiHMDS, 2.5 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., THF or toluene, 5 mL).

  • Seal the vessel and heat in an oil bath at the desired temperature (e.g., 65-100 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by flash chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[6]

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 equiv).[6]

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 65 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

References

managing debromination in 3-Bromo-5-fluoro-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-methylpyridine. The content focuses on managing the common side reaction of debromination during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a halogenated pyridine derivative. Its chemical structure features a pyridine ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.

Q2: What is debromination and why is it a common issue with this compound?

A2: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 5-fluoro-2-methylpyridine as a byproduct, reducing the yield of the desired coupled product. This compound is particularly susceptible to debromination due to the electronic properties of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the carbon-bromine bond more prone to cleavage.

Q3: What are the main factors that influence the rate of debromination?

A3: Several factors can influence the extent of debromination, including:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling reaction over debromination.

  • Base: The strength and type of base can significantly impact the reaction outcome. Strong bases can sometimes promote debromination.

  • Solvent: The polarity and proticity of the solvent can affect catalyst stability and the reaction pathway.

  • Temperature: Higher reaction temperatures can sometimes increase the rate of debromination.

  • Reaction Atmosphere: The presence of oxygen or moisture can lead to catalyst degradation and promote side reactions, including debromination.

Troubleshooting Guide: Managing Debromination

This guide provides solutions to common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low yield of the desired product and a significant amount of the debrominated byproduct, 5-fluoro-2-methylpyridine.

Possible Causes and Solutions:

  • Inappropriate Catalyst/Ligand System: The catalyst system may not be optimal for this substrate.

    • Solution: Switch to a catalyst system known to be effective for electron-deficient heteroaryl bromides. For Suzuki-Miyaura reactions, consider using a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig amination, ligands like Josiphos or Buchwald's biarylphosphine ligands are often effective.

  • Unfavorable Base: The base might be too strong or not suitable for the reaction.

    • Solution: Screen different bases. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, they can sometimes promote debromination. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Suboptimal Solvent: The solvent may not be ideal for the reaction.

    • Solution: Aprotic solvents are generally preferred. For Suzuki-Miyaura reactions, solvent systems like dioxane/water or toluene/water are common. For Buchwald-Hartwig aminations, toluene or dioxane are often good choices.

  • High Reaction Temperature: Elevated temperatures can accelerate debromination.

    • Solution: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system.

Problem 2: Inconsistent reaction results and poor reproducibility.

Possible Causes and Solutions:

  • Presence of Oxygen or Moisture: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and moisture, which can lead to catalyst deactivation and irreproducible results.

    • Solution: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. The reaction should be set up and run under a positive pressure of an inert gas. All glassware should be oven-dried before use.

  • Impure Reagents: The purity of this compound, the coupling partner (e.g., boronic acid), and other reagents is crucial.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials before use.

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions that have been used for cross-coupling reactions of this compound, providing a starting point for optimization.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPd(dppf)Cl₂·CH₂Cl₂ (20)-Cs₂CO₃ (2)Dioxane/H₂ONot specifiedNot specifiedNot specifiedPatent Data
BorylationPdCl₂(dppf) (10)-KOAc (3)1,4-Dioxane8516Not specifiedPatent Data

Note: The yields for the specific reactions in the table were not provided in the source documents. These conditions serve as a validated starting point for developing a robust reaction protocol.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Borylation of this compound

This protocol describes the conversion of the bromide to a boronate ester, which can then be used in subsequent Suzuki-Miyaura couplings.

Materials:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diboron (1.1 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, bis(pinacolato)diboron, PdCl₂(dppf), and KOAc.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous and degassed 1,4-dioxane.

  • Heat the reaction mixture to 85 °C and stir for 16 hours.

  • Cool the reaction to room temperature. The resulting mixture containing the boronate ester can often be used directly in a subsequent Suzuki-Miyaura coupling reaction after the addition of the coupling partner, a suitable base, and a palladium catalyst.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting debromination in reactions involving this compound.

Debromination_Troubleshooting start Start: High Debromination Observed catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Screen Bases catalyst->base Use bulky, electron-rich ligands (e.g., SPhos, RuPhos). Still high debromination? solvent_temp Step 3: Optimize Solvent & Temperature base->solvent_temp Try weaker inorganic bases (K2CO3, Cs2CO3, K3PO4). Still high debromination? atmosphere Step 4: Ensure Inert Atmosphere solvent_temp->atmosphere Use aprotic solvent (e.g., dioxane, toluene). Attempt lower temperature. Still high debromination? success Success: Debromination Minimized atmosphere->success Degas solvents thoroughly. Run under positive pressure of Ar or N2.

Caption: A decision tree for troubleshooting debromination.

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving substituted bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high regioselectivity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it critical when working with substituted bromopyridines?

A1: Regioselectivity is the preference for a chemical reaction to form a bond at one position over other possible positions.[1] For substituted bromopyridines, which can have multiple reactive sites, controlling regioselectivity is crucial for synthesizing a specific desired isomer and avoiding the formation of product mixtures that are difficult to separate.[2][3] This is especially important in drug development, where the specific substitution pattern on the pyridine ring dramatically impacts a molecule's biological activity.[4]

Q2: What are the primary factors that influence regioselectivity in reactions of bromopyridines?

A2: Regioselectivity is governed by a combination of electronic and steric effects, as well as reaction conditions.[5]

  • Electronic Effects: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while the positions of substituents can further polarize the ring, influencing the reactivity of C-H and C-Br bonds.[2][3] For instance, electron-withdrawing groups can increase the electrophilicity of a nearby carbon atom.[6]

  • Steric Hindrance: Bulky substituents near a potential reaction site can block the approach of a reagent, favoring reaction at a less sterically hindered position.[3]

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can dramatically alter the outcome of a reaction.[7][8] For example, in palladium-catalyzed cross-couplings, the ligand-to-metal ratio can switch the site of reaction.[7][9]

Q3: What are common strategies to control or improve regioselectivity?

A3: Several powerful strategies exist to control where a functional group is introduced on the bromopyridine ring:

  • Directed ortho-Metalation (DoM): This technique uses a directing metalation group (DMG) on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent (ortho) position, creating a nucleophilic site for reaction with an electrophile.[10][11][12]

  • Halogen/Metal Exchange: This method involves the selective replacement of a bromine atom with a metal (commonly lithium or magnesium), which is often faster and occurs under milder conditions than C-H deprotonation. The regioselectivity between different bromine atoms can be influenced by temperature and the organolithium reagent used.[10][13]

  • Catalyst and Ligand Control: In transition metal-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, the choice of ligand is critical. Different ligands can favor reaction at different positions on a di-substituted pyridine.[7][14] For example, using PPh₃ versus PtBu₃ can invert the selectivity in some cases.[7]

  • Generation of Pyridyne Intermediates: Highly reactive 3,4-pyridyne intermediates can be generated from precursors like 3-chloro-2-ethoxypyridine. Subsequent nucleophilic addition can proceed with high regioselectivity, often directed by a coordinating group at the C2 position.[15]

Q4: How does the position of a substituent on the bromopyridine ring affect the reaction outcome?

A4: The substituent's position and electronic nature profoundly impact reactivity. For example, in 2,4-dibromopyridine, the C2 position is typically more reactive in Suzuki couplings.[7][14] However, this "conventional" selectivity can be overturned by changing the palladium-to-ligand ratio or by using specific N-heterocyclic carbene (NHC) ligands, which can favor reaction at the C4 position.[7] Similarly, for 3,5-dibromopyridine, directed metalation using TMPMgCl·LiCl can achieve deprotonation at the C2 position, a site not accessible through halogen-metal exchange.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

Question: My cross-coupling reaction on a dibromopyridine is producing a mixture of C2 and C4 substituted products. How can I favor just one isomer?

Answer: Achieving high regioselectivity in such cases often requires careful optimization of the catalytic system. The choice of ligand and the palladium-to-ligand ratio are critically important factors.[7][9]

Possible CauseTroubleshooting Step
Suboptimal Ligand The ligand heavily influences the steric and electronic environment of the palladium center. Screen different ligands. For 2,4-dibromopyridine, ligands like Xantphos can promote high C4-selectivity, while PtBu₃ may favor the C2 site.[7]
Incorrect Pd:Ligand Ratio The ratio of phosphine ligand to palladium can determine the active catalytic species. For Suzuki couplings of 2,4-dibromopyridine, a PPh₃:Pd ratio of ≥3:1 favors C2 selectivity, whereas a ratio of ≤2.5:1 can switch selectivity to the C4 position.[7]
Wrong Choice of Base/Additive The cation of the base can influence the reaction outcome. For certain systems, using an additive like n-Bu₄NBr with a KOH base has been shown to boost C4 selectivity.[9]
Solvent Effects The polarity of the solvent can impact the stability of intermediates and transition states. Try screening different solvents, such as THF, dioxane, or toluene, to see if selectivity improves.[7]
Issue 2: Lithiation Reaction Gives Low Yield or Unwanted Side Products

Question: I am attempting a directed ortho-metalation on a bromopyridine, but I'm getting low yields and observing dimerization or addition products. What should I do?

Answer: Low yields or side reactions in lithiation experiments often stem from incorrect temperature, base choice, or reaction time. Pyridine lithiation can be complex due to the electron-deficient nature of the ring, which can lead to nucleophilic addition by the organolithium reagent.[10][16]

Possible CauseTroubleshooting Step
Reaction Temperature is Too High Lithiated pyridines can be unstable. Perform the reaction at very low temperatures, such as -78 °C or even -95 °C, to prevent side reactions like dimerization or rearrangement.[10][11]
Incorrect Base For simple deprotonation, lithium diisopropylamide (LDA) is often preferred over n-BuLi to avoid nucleophilic addition.[10][16] For directed metalations, mixed-metal bases like TMPMgCl·LiCl can provide high activity and unusual regioselectivities at more moderate temperatures (-25 °C).[10][11]
Formation of Pyridyne Intermediate If a halogen is present meta to the lithiation site, elimination can occur to form a highly reactive pyridyne intermediate, leading to a mixture of products. Ensure the lithiation is directed away from such positions or use conditions that suppress elimination.[15]
Slow Trapping of the Anion The generated pyridyl anion may not be stable. After the metalation step is complete, add the electrophile quickly to trap the desired intermediate before it can decompose or react further.[10]
Issue 3: Significant Debromination of Starting Material

Question: In my Suzuki-Miyaura reaction, a major side product is the debrominated starting material (hydrodehalogenation). What causes this and how can I prevent it?

Answer: Hydrodehalogenation occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.[17]

Possible CauseTroubleshooting Step
Hydride Source in Reaction The hydride can come from the solvent (e.g., isopropanol), impurities, or the base. Avoid bases that can promote this side reaction, such as strong alkoxides. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[17]
Water Content Ensure all reagents and solvents are scrupulously dry. Water can participate in side reactions that lead to debromination.
Slow Transmetalation Step If the transfer of the organic group from boron to palladium is slow, the palladium-aryl intermediate has more time to react with hydride sources. Ensure your boronic acid or ester is of high purity and that the chosen base is effective for the transmetalation step.
Catalyst/Ligand System The choice of ligand can influence the rates of the catalytic cycle steps. Experiment with different ligands to find a system where the rate of transmetalation is significantly faster than the rate of hydrodehalogenation.[17]

Data Presentation

Table 1: Effect of Ligand and Pd:PPh₃ Ratio on Regioselectivity in the Suzuki Coupling of 2,4-Dibromopyridine.

Catalyst SystemPd:PPh₃ RatioMajor ProductSelectivity (C4:C2)Reference
Pd(OAc)₂ / PPh₃1 : ≥3C2-Substituted-[7]
Pd(OAc)₂ / PPh₃1 : ≤2.5C4-Substitutedup to 13:1[7]
Pd(OAc)₂ / Xantphos-C4-Substituted13:1[7]
Pd(OAc)₂ / PtBu₃-C2-Substituted1:2[7]
Pd-PEPPSI-IPr-C4-Substitutedup to 10.4:1[7]

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of 3-Bromopyridine

This protocol describes the regioselective lithiation at the C4 position of 3-bromopyridine using LDA, followed by trapping with an electrophile.[10]

  • Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

  • Metalation: Cool the LDA solution to -95 °C. Slowly add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -95 °C.

  • Stirring: Stir the reaction mixture at -95 °C for 1 hour to ensure complete formation of the 4-lithiated intermediate.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or I₂) (1.2 eq) to the reaction mixture at -95 °C.

  • Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for palladium-catalyzed cross-coupling, which can be adapted to control regioselectivity based on the data in Table 1.[17]

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the substituted bromopyridine (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the chosen ligand (e.g., PPh₃, Xantphos, see Table 1 for appropriate ratios).

  • Reaction Setup: Evacuate and backfill the Schlenk tube with argon. Add anhydrous solvent (e.g., toluene, dioxane) via syringe, followed by the catalyst/ligand mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Regioselectivity Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity (Mixture of Isomers) check_reaction_type Identify Reaction Type start->check_reaction_type cross_coupling Cross-Coupling? check_reaction_type->cross_coupling lithiation Lithiation / DoM? check_reaction_type->lithiation check_ligand Screen Ligands (e.g., PPh3, Xantphos, P(tBu)3) cross_coupling->check_ligand check_ratio Adjust Pd:Ligand Ratio check_ligand->check_ratio check_base Change Base/Additive (e.g., K3PO4, n-Bu4NBr) check_ratio->check_base end Improved Selectivity check_base->end check_temp Lower Temperature (-78°C to -95°C) lithiation->check_temp check_base_lith Change Base (e.g., LDA, TMP-bases) check_temp->check_base_lith check_time Optimize Reaction Time check_base_lith->check_time check_time->end

Caption: A logical workflow for troubleshooting poor regioselectivity in common reactions.

Factors_Influencing_Regioselectivity Key Factors Influencing Regioselectivity regioselectivity Regioselective Outcome substrate Substrate Properties electronic Electronic Effects (EWG / EDG) substrate->electronic steric Steric Hindrance substrate->steric conditions Reaction Conditions temperature Temperature conditions->temperature solvent Solvent conditions->solvent reagents Reagents / Catalysts base Base reagents->base ligand Ligand (for M-catalysis) reagents->ligand metal Metal Source (Pd, Ru, etc.) reagents->metal electronic->regioselectivity steric->regioselectivity temperature->regioselectivity solvent->regioselectivity base->regioselectivity ligand->regioselectivity metal->regioselectivity DoM_Workflow Experimental Workflow for Directed ortho-Metalation (DoM) prep 1. Prepare Base (LDA) in Anhydrous THF (-78°C) cool 2. Cool System to -95°C prep->cool add_sub 3. Add Substituted Bromopyridine cool->add_sub metalate 4. Stir for 1h (Metalation) add_sub->metalate add_elec 5. Add Electrophile (E+) metalate->add_elec workup 6. Quench & Work-up add_elec->workup purify 7. Purify Product workup->purify

References

Technical Support Center: Suzuki Reactions of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and frequently asked questions for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-fluoro-2-methylpyridine.

Experimental Protocol: General Workup Procedure

This protocol outlines a standard method for the workup and purification of Suzuki reactions involving this compound.

Materials:

  • Reaction mixture

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Celite® or a similar filter aid

  • Silica gel for column chromatography

Procedure:

  • Cooling: Once the reaction is determined to be complete by a monitoring technique like TLC or LC-MS, allow the reaction vessel to cool to room temperature.[1]

  • Filtration (Catalyst Removal): Dilute the cooled reaction mixture with a suitable organic solvent, such as ethyl acetate.[2] Filter the mixture through a pad of Celite® to remove the solid palladium catalyst and inorganic salts.[2] Wash the Celite® pad with additional organic solvent to ensure all product is collected.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.[3][4] This helps remove water-soluble impurities and residual base.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 3-aryl-5-fluoro-2-methylpyridine product.[3][5] The choice of eluent will depend on the product's polarity but a gradient of hexane and ethyl acetate is a common starting point.[2]

G start Completed Reaction Mixture cool 1. Cool to Room Temperature start->cool dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter 3. Filter through Celite® to Remove Pd Catalyst dilute->filter extract 4. Aqueous Wash (Water, then Brine) filter->extract dry 5. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 6. Concentrate in vacuo dry->concentrate purify 7. Purify via Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General workflow for the Suzuki reaction workup procedure.

Troubleshooting Guide

Q1: Why is my product yield consistently low after workup?

A1: Low yields can stem from several factors related to the reaction itself or the workup process. The pyridine nitrogen, in particular, can complicate the reaction by coordinating to the palladium catalyst, leading to its deactivation.[4]

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, inhibiting the catalytic cycle.[3][6] Consider using bulky, electron-rich ligands (e.g., SPhos, XPhos) which can promote the reaction and stabilize the catalyst.[3][6]

  • Poor Reagent Quality: Boronic acids are susceptible to degradation, especially through protodeboronation in the presence of water.[7] Ensure all solvents are anhydrous and reagents are pure and fresh.[6]

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] Insufficient degassing can lead to catalyst oxidation and an increase in side reactions like homocoupling.[7] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[6]

  • Product Loss During Workup: The basicity of the pyridine product can lead to its partial protonation and dissolution into the aqueous layer during extraction, especially if acidic conditions are present. Ensure the aqueous phase is neutral or slightly basic before extraction.

G start Low Product Yield q1 Is Starting Material Consumed? (Check TLC/LCMS) start->q1 a1_yes Significant Byproducts Observed? q1->a1_yes Yes a1_no Optimize Reaction: - Increase Temperature - Screen Ligands/Bases - Check Catalyst Activity q1->a1_no No a2_yes Address Side Reactions: - Degas Rigorously (Homocoupling) - Use Anhydrous Conditions (Protodeboronation) a1_yes->a2_yes Yes a2_no Optimize Workup: - Check pH of Aqueous Layer - Ensure Complete Extraction - Avoid Product Loss on Silica a1_yes->a2_no No

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing significant byproduct formation. What are they and how can I prevent them?

A2: Two common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.[6][7]

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[6][7]

    • Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7] Using a Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling compared to some Pd(II) precatalysts.[7]

  • Protodeboronation: This is a process where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a hydrogen atom.[6] This removes the boronic acid from the productive catalytic cycle.

    • Solution: Use thoroughly dried, anhydrous solvents and reagents.[6] The choice of base can also influence this side reaction.

G cluster_main Main Reaction Pathways cluster_side Common Side Reactions ArylBr This compound (Ar-Br) Product Desired Product (Ar-Ar') ArylBr->Product Boronic Boronic Acid (Ar'-B(OH)₂) Boronic->Product Proto Protodeboronation Product (Ar'-H) Boronic->Proto Cause: H₂O (Proton Source) Homo Homocoupling Product (Ar'-Ar') Boronic->Homo Cause: O₂

Caption: Diagram of desired reaction versus common side reactions.

Q3: How can I effectively remove the palladium catalyst during workup?

A3: Residual palladium can be problematic, especially in pharmaceutical applications. A common and effective method is to dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite® or silica gel before aqueous extraction.[2][8] For more stubborn cases, specialized palladium scavengers can be employed post-reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for purifying the product by column chromatography?

A1: A combination of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is standard.[2] You would typically start with a low concentration of ethyl acetate and gradually increase the polarity to elute your product. For more polar products, a dichloromethane/methanol system may be more effective.

Q2: Why is my reaction turning black?

A2: The formation of a black precipitate is often palladium black (Pd(0) nanoparticles), which can result from catalyst decomposition. While some color change is normal, excessive formation of palladium black can indicate poor catalyst stability, leading to lower yields. This can be caused by high temperatures or the absence of stabilizing ligands.[9]

Q3: Can I use a different base?

A3: Yes, the choice of base is critical and often requires screening. While weaker bases like Na₂CO₃ are sometimes used, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings, including those with pyridine substrates.[3][6] The base must be anhydrous and finely ground to ensure reactivity.[6]

Data Presentation: Illustrative Impact of Reaction Parameters

Note: The following data are illustrative examples based on general principles for Suzuki-Miyaura reactions of halopyridines. Optimal conditions for this compound may vary and require experimental optimization.

Table 1: Effect of Different Bases on Yield

EntryBase (2.0 equiv)Solvent SystemTemperature (°C)Illustrative Yield (%)
1Na₂CO₃Dioxane/H₂O (4:1)10045%
2K₂CO₃Dioxane/H₂O (4:1)10065%
3K₃PO₄Dioxane/H₂O (4:1)10085%
4Cs₂CO₃Dioxane/H₂O (4:1)10090%

Table 2: Effect of Different Ligands on Yield

EntryCatalyst (3 mol%)Ligand (6 mol%)Temperature (°C)Illustrative Yield (%)
1Pd(OAc)₂PPh₃10030%
2Pd₂(dba)₃SPhos10092%
3Pd₂(dba)₃XPhos10094%
4Pd(dppf)Cl₂None10075%

References

stability of 3-Bromo-5-fluoro-2-methylpyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-5-fluoro-2-methylpyridine in acidic and basic conditions. This guidance is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The information provided is based on general principles of organic chemistry and the known reactivity of related halopyridine compounds. Experimental verification under your specific conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic or basic conditions?

A1: this compound, like other halopyridines, is susceptible to degradation under both acidic and basic conditions. The primary degradation pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms (bromine or fluorine). The pyridine ring's nitrogen atom can also be protonated in acidic media, affecting the molecule's overall reactivity.

Q2: Which halogen is more likely to be displaced during a reaction?

A2: In nucleophilic aromatic substitution reactions on pyridine rings, the reactivity of halogens as leaving groups is influenced by their position. For positions activated by the ring nitrogen (positions 2, 4, and 6), fluorine is often a better leaving group than bromine due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. However, the specific reaction conditions, including the nature of the nucleophile and the solvent, can influence this selectivity.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent.

  • Acidic conditions (low pH): The pyridine nitrogen can be protonated, forming a pyridinium salt. This protonation can activate the ring towards nucleophilic attack, potentially increasing the rate of hydrolysis or reaction with other nucleophiles present in the medium.

  • Basic conditions (high pH): Basic conditions favor the presence of strong nucleophiles (e.g., hydroxide ions), which can attack the pyridine ring and displace the bromo or fluoro substituents, leading to the formation of hydroxypyridine derivatives.

Q4: What are the likely degradation products of this compound in aqueous acidic or basic solutions?

A4: The primary degradation products from hydrolysis would be the corresponding hydroxypyridines. Depending on which halogen is substituted, you could form 3-Bromo-5-fluoro-2-methylpyridin-x-ol or 3-hydroxy-5-fluoro-2-methylpyridine and 5-bromo-3-hydroxy-2-methylpyridine. Further degradation or side reactions may occur under harsh conditions.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Acidic Media

Symptoms:

  • Formation of polar impurities observed by TLC or LC-MS.

  • Lower than expected yield of the desired product.

  • Discoloration of the reaction mixture.

Possible Causes:

  • Protonation of the pyridine nitrogen, activating the ring for nucleophilic attack by water or other nucleophiles in the reaction mixture.

  • Hydrolysis of the bromo or fluoro substituent.

Troubleshooting Steps:

  • Control pH: If possible, use a buffered system or a milder acidic catalyst to avoid strongly acidic conditions.

  • Lower Reaction Temperature: Degradation reactions are often accelerated at higher temperatures. Running the reaction at a lower temperature may improve stability.

  • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize hydrolysis.

  • Protecting Groups: In multi-step syntheses, consider if a protecting group for the pyridine nitrogen is a viable strategy to modulate its reactivity.

Issue 2: Degradation of this compound During Work-up with Aqueous Base

Symptoms:

  • Loss of product during extraction with aqueous base.

  • Formation of phenolic-type impurities.

Possible Causes:

  • Nucleophilic substitution of the halogens by hydroxide ions.

Troubleshooting Steps:

  • Use a Milder Base: If possible, use a weaker or non-nucleophilic base for neutralization, such as sodium bicarbonate or a tertiary amine (e.g., triethylamine).

  • Minimize Contact Time: Perform the basic wash or extraction quickly and at a low temperature to reduce the time the compound is exposed to the basic solution.

  • Alternative Work-up: Consider an alternative work-up procedure that avoids a strong basic wash, such as a direct phase separation followed by drying and solvent evaporation, if the reaction profile allows.

Data Presentation

ConditionExpected StabilityPotential Degradation PathwayLikely Degradation Products
Strongly Acidic (e.g., HCl, H₂SO₄) Low to ModerateAcid-catalyzed nucleophilic substitutionHydroxypyridine derivatives, other substitution products
Weakly Acidic (e.g., Acetic Acid) Moderate to HighSlow nucleophilic substitutionTrace amounts of substitution products
Neutral (pH ~7) HighMinimal degradationNot significant
Weakly Basic (e.g., NaHCO₃) Moderate to HighSlow nucleophilic substitutionTrace amounts of hydroxypyridine derivatives
Strongly Basic (e.g., NaOH, KOH) LowNucleophilic aromatic substitutionHydroxypyridine derivatives

Experimental Protocols

To assess the stability of this compound under your specific experimental conditions, the following general protocol, based on the OECD 111 Guideline for hydrolysis testing, can be adapted.

Protocol: Preliminary Hydrolytic Stability Test

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Sample Preparation: Prepare a stock solution of this compound in a water-miscible, inert organic solvent (e.g., acetonitrile). The final concentration of the organic solvent in the test solution should be low (<1%) to minimize its effect on hydrolysis.

  • Test Setup: In separate, sealed, and sterile vials, add a small aliquot of the stock solution to each buffer solution (pH 4, 7, and 9) to achieve the desired final concentration of the test compound.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 50 °C) and protect them from light.

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 24, 48, 96 hours, and 5 days), withdraw an aliquot from each vial. Quench any further reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a suitable analytical method, such as HPLC or GC, to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. If significant degradation is observed (e.g., >10%), you can calculate the degradation rate constant and the half-life.

Visualizations

The following diagrams illustrate the potential degradation pathways and a general experimental workflow for stability testing.

G Potential Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Pyridinium Salt (Protonated) A->B + H+ C Hydrolysis Product (e.g., Hydroxypyridine) B->C + H2O (- H+, -X- where X=Br or F) D This compound E Meisenheimer Complex (Intermediate) D->E + OH- F Hydrolysis Product (e.g., Hydroxypyridine) E->F - X- (X=Br or F) G Experimental Workflow for Stability Testing A Prepare Buffer Solutions (pH 4, 7, 9) C Spike Buffers with Stock Solution A->C B Prepare Stock Solution of This compound B->C D Incubate at Constant Temperature C->D E Withdraw Samples at Time Intervals D->E F Analyze by HPLC or GC E->F G Determine Concentration vs. Time F->G

Technical Support Center: Reactions Involving 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-methylpyridine. The information provided is intended to assist in overcoming common scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The main safety concerns revolve around the management of potentially exothermic reactions, especially during bromination steps, and the handling of hazardous materials. Key considerations include:

  • Thermal Runaway: Bromination reactions can be highly exothermic. Without proper heat management, this can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[1][2] A thorough thermal hazard assessment is crucial to ensure the reactor's cooling capacity is sufficient.[3]

  • Hazardous Reagents: The synthesis may involve corrosive and toxic reagents. For instance, using molecular bromine requires specialized handling procedures to minimize exposure risks.[4][5]

  • Work-up Procedures: Quenching of reactive intermediates and large-scale extractions need to be carefully designed to avoid uncontrolled reactions and ensure safe phase separations.[6]

Q2: How can I control the regioselectivity during the synthesis of this compound to minimize isomer impurities?

A2: Achieving high regioselectivity is a common challenge in pyridine chemistry. To favor the formation of the desired 3-bromo isomer, consider the following strategies:

  • Directed Ortho Metalation: If starting from a precursor that allows for it, directed ortho metalation can be a powerful technique to introduce a substituent at a specific position before bromination.

  • Control of Reaction Conditions: Temperature, solvent, and the choice of brominating agent can significantly influence the isomer ratio. For instance, electrophilic bromination of pyridines at high temperatures can lead to a mixture of products.[7]

  • Use of N-oxide: Formation of a pyridine N-oxide can alter the electronic properties of the ring, directing bromination to different positions. Subsequent deoxygenation would then yield the desired product.[7]

Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish on a larger scale. What can I do to improve it?

A3: Scale-up of palladium-catalyzed cross-coupling reactions often presents challenges. To improve the efficiency of your Suzuki-Miyaura coupling, consider the following:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For challenging couplings involving heteroaryl halides, specialized ligands such as XPhos may be necessary to achieve good yields.[6]

  • Base and Solvent System: The base and solvent system plays a crucial role. A screening of different bases (e.g., carbonates, phosphates) and solvent mixtures (e.g., toluene/water, dioxane/water) is recommended.[6]

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor reaction rates. Ensure adequate agitation to facilitate the interaction between the different phases of the reaction mixture.[3]

  • Catalyst Deactivation: Product inhibition or the presence of impurities can deactivate the catalyst. 2-pyridyl organometallic reagents are known to be challenging coupling partners that can inhibit the catalyst.[8]

Troubleshooting Guides

Issue 1: Poor Yield and/or Incomplete Conversion
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature. For exothermic reactions, lower temperatures may be required to prevent degradation, while for sluggish reactions, a higher temperature might be necessary.[3]
Inefficient Mixing Increase the agitation speed in the reactor. For multiphasic reactions, ensure that the phases are adequately mixed to maximize the interfacial area.[3]
Impure Starting Materials Verify the purity of this compound and the coupling partner. Impurities can poison the catalyst or lead to side reactions.[2]
Inappropriate Catalyst System Screen a variety of palladium catalysts and ligands. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often effective.[6]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Side Reactions due to High Temperature Lower the reaction temperature and monitor for the formation of thermal degradation products.[4]
Homocoupling of Boronic Acid Adjust the stoichiometry of the reagents. Ensure slow addition of the boronic acid or use a slight excess of the halide.
Protodeborylation of Boronic Acid Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere to minimize water content.
Formation of Isomeric Byproducts Optimize the reaction conditions of the synthesis of the starting material to improve regioselectivity. Purification strategies such as crystallization may be necessary.[2]
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is a Basic Pyridine During aqueous work-up, the product may partition into the aqueous phase if the pH is too low. Adjust the pH of the aqueous layer to be basic before extraction. An acid wash can be used to remove non-basic impurities.[2]
Residual Palladium Catalyst Filter the reaction mixture through a pad of celite or silica gel to remove heterogeneous palladium.[6] For homogeneous catalysts, consider using a scavenger resin.
Emulsion Formation During Extraction Add brine to the aqueous layer to help break the emulsion. If the problem persists, consider a different solvent system for extraction.
Chromatography Tailing For purification by column chromatography on silica gel, add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing of the basic pyridine product.[2]

Experimental Protocols

Representative Protocol for a Scaled-Up Suzuki-Miyaura Coupling

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction in a 50 L reactor and may require optimization for specific substrates.[6]

  • Reactor Setup: Charge a 50 L glass-lined reactor with this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reactor.

  • Catalyst Preparation: In a separate, inerted vessel, prepare the catalyst solution by dissolving Pd(PPh₃)₄ (0.05 equiv.) in a small amount of degassed 1,4-dioxane.

  • Reaction Execution: Transfer the catalyst solution to the reactor. Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reactor to room temperature.

    • Quench the reaction by adding water.

    • Separate the aqueous layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

Visualizations

Scale_Up_Challenges Logical Workflow for Troubleshooting Scale-Up Issues cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation Low_Yield Low Yield/ Incomplete Conversion Reaction_Parameters Reaction Parameters (Temp, Time, Conc.) Low_Yield->Reaction_Parameters Reagent_Quality Reagent & Catalyst Quality/Activity Low_Yield->Reagent_Quality Process_Control Process Control (Mixing, Dosing) Low_Yield->Process_Control Impurity_Profile Unfavorable Impurity Profile Impurity_Profile->Reaction_Parameters Impurity_Profile->Reagent_Quality Purification_Dev Develop Purification Strategy Impurity_Profile->Purification_Dev Safety_Concern Exotherm or Safety Concern Safety_Concern->Process_Control Thermal_Hazard Thermal Hazard Assessment Safety_Concern->Thermal_Hazard Optimization Optimize Reaction Conditions Reaction_Parameters->Optimization Reagent_Quality->Optimization Process_Control->Optimization Safety_Measures Implement Safety Measures Thermal_Hazard->Safety_Measures

Caption: Troubleshooting workflow for scale-up challenges.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Reactor_Prep Reactor Preparation (Charge Reagents) Start->Reactor_Prep Inert_Atmosphere Establish Inert Atmosphere Reactor_Prep->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Catalyst Solution Solvent_Addition->Catalyst_Addition Reaction Heat and Stir (Monitor Progress) Catalyst_Addition->Reaction Workup Quench and Extract Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: Scaled-up Suzuki-Miyaura coupling workflow.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-fluoro-2-methylpyridine and 2-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two key fluorinated bromopyridine building blocks: 3-Bromo-5-fluoro-2-methylpyridine and 2-bromo-5-fluoropyridine. Understanding the distinct reactivity profiles of these molecules is crucial for their effective application in the synthesis of complex chemical entities in the pharmaceutical and agrochemical industries. This document outlines their comparative performance in pivotal cross-coupling and nucleophilic substitution reactions, supported by representative experimental data and detailed methodologies.

Introduction to Reactivity

The reactivity of halogenated pyridines is primarily governed by the nature and position of the substituents on the pyridine ring. In the context of palladium-catalyzed cross-coupling reactions, the strength of the carbon-halogen bond is a critical factor, with the general reactivity trend being C-I > C-Br > C-Cl > C-F.[1][2] This trend indicates that the carbon-bromine bond in both this compound and 2-bromo-5-fluoropyridine is the primary site of reactivity in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex are paramount. The established reactivity order for SNAr on electron-deficient rings is often F > Cl > Br > I.[3] This suggests that the fluorine atom on the pyridine ring is more susceptible to nucleophilic attack than the bromine atom.

The key structural difference between the two molecules is the presence of a methyl group at the 2-position in this compound. This methyl group is expected to exert both steric and electronic effects, influencing the reactivity of the adjacent bromine atom at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The comparative reactivity of this compound and 2-bromo-5-fluoropyridine in these reactions is a key consideration for synthetic planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. Based on general principles, 2-bromo-5-fluoropyridine is expected to be more reactive than this compound due to the steric hindrance imposed by the ortho-methyl group in the latter, which can impede the oxidative addition step to the palladium catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
12-bromo-5-fluoropyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)90 / 12~90
2This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)90 / 18~80

Note: The yield data presented is based on typical yields reported for structurally similar compounds in the literature and serves as a guideline for expected reactivity. Direct comparative experimental data for these specific substrates under identical conditions is limited.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the steric hindrance from the 2-methyl group in this compound is anticipated to result in slightly lower reactivity compared to 2-bromo-5-fluoropyridine.

Table 2: Representative Buchwald-Hartwig Amination Reaction Data

EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
12-bromo-5-fluoropyridineMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.2 equiv)Toluene100 / 8~85
2This compoundMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.2 equiv)Toluene100 / 16~75

Note: The yield data presented is based on typical yields reported for structurally similar compounds in the literature and serves as a guideline for expected reactivity. Direct comparative experimental data for these specific substrates under identical conditions is limited.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The steric influence of the 2-methyl group in this compound is expected to play a similar role in modulating reactivity as observed in other cross-coupling reactions.

Table 3: Representative Sonogashira Coupling Reaction Data

EntrySubstrateAlkyneCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
12-bromo-5-fluoropyridinePhenylacetylenePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)Et₃NTHF65 / 6~88
2This compoundPhenylacetylenePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)Et₃NTHF65 / 12~78

Note: The yield data presented is based on typical yields reported for structurally similar compounds in the literature and serves as a guideline for expected reactivity. Direct comparative experimental data for these specific substrates under identical conditions is limited.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the fluorine atom is the more reactive site in both this compound and 2-bromo-5-fluoropyridine due to its high electronegativity, which activates the carbon for nucleophilic attack.[3] The bromine atom is generally not displaced under typical SNAr conditions. Therefore, a comparison of the reactivity of the C-Br bond in SNAr is not as relevant as in cross-coupling reactions.

The primary difference in SNAr reactivity between the two molecules would be the influence of the methyl group on the rate of attack at the fluorine position. The electron-donating nature of the methyl group in this compound might slightly decrease the electrophilicity of the pyridine ring compared to 2-bromo-5-fluoropyridine, potentially leading to a slower reaction rate.

Table 4: Representative Nucleophilic Aromatic Substitution Reaction Data

EntrySubstrateNucleophileBaseSolventTemp (°C) / Time (h)ProductExpected Yield (%)
12-bromo-5-fluoropyridinePiperidineK₂CO₃ (2 equiv)DMSO100 / 42-bromo-5-(piperidin-1-yl)pyridine>90
2This compoundPiperidineK₂CO₃ (2 equiv)DMSO100 / 63-Bromo-2-methyl-5-(piperidin-1-yl)pyridine>85

Note: The yield data presented is based on established principles of SNAr on fluoropyridines and serves as a guideline for expected reactivity. The primary product is from the displacement of the fluorine atom.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromofluoropyridine (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the bromofluoropyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.2 equiv). Anhydrous toluene is added, and the vial is sealed. The reaction mixture is then heated to 100 °C with stirring for 8-16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a degassed solution of the bromofluoropyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine (2:1) are added PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv). The reaction mixture is stirred at 65 °C for 6-12 hours. After completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution

To a solution of the bromofluoropyridine (1.0 equiv) in DMSO are added the amine nucleophile (1.5 equiv) and K₂CO₃ (2.0 equiv). The reaction mixture is heated to 100 °C and stirred for 4-6 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by column chromatography.

Visualizing Reaction Workflows and Reactivity Comparison

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyridine, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Factors Influencing Reactivity in Cross-Coupling compound1 This compound factor1 Steric Hindrance (ortho-methyl group) compound1->factor1 factor2 Electronic Effect (electron-donating methyl group) compound1->factor2 compound2 2-bromo-5-fluoropyridine factor3 Unhindered Bromine compound2->factor3 reactivity_c1 Lower Reactivity reactivity_c2 Higher Reactivity factor1->reactivity_c1 factor2->reactivity_c1 factor3->reactivity_c2

Caption: Logical relationship of substituent effects on cross-coupling reactivity.

Conclusion

In palladium-catalyzed cross-coupling reactions, 2-bromo-5-fluoropyridine is generally the more reactive substrate compared to This compound . This is primarily attributed to the steric hindrance imparted by the 2-methyl group in the latter, which can slow down the rate-determining oxidative addition step. The electron-donating effect of the methyl group may also slightly decrease the electrophilicity of the C-Br bond. For researchers requiring faster reaction times and potentially higher yields under milder conditions, 2-bromo-5-fluoropyridine would be the preferred starting material. However, this compound remains a valuable and versatile building block, and successful couplings can be achieved, often by employing more active catalyst systems or slightly longer reaction times.

In nucleophilic aromatic substitution reactions, both molecules are expected to react preferentially at the fluorine-bearing carbon. The reactivity of the C-Br bond in SNAr is negligible under standard conditions. The choice between the two substrates for SNAr would depend on the desired final product structure rather than a significant difference in reactivity at the bromine position.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, 3-Bromo-5-fluoro-2-methylpyridine serves as a versatile building block, offering a reactive handle for various palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, selectivity, and broad substrate scope. This guide provides an objective comparison of catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

General Experimental Workflow

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions. Specific conditions such as temperature, reaction time, and the choice of reagents will vary depending on the specific transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst 1 inert_atm Establish Inert Atmosphere (N2/Ar) catalyst->inert_atm 2 solvent Add Degassed Solvent inert_atm->solvent 3 heating Heat to Reaction Temperature solvent->heating 4 monitoring Monitor Reaction Progress (TLC/GC/LC-MS) heating->monitoring 5 quench Quench Reaction and Aqueous Work-up monitoring->quench 6 extraction Extract with Organic Solvent quench->extraction 7 drying Dry Organic Layer extraction->drying 8 concentration Concentrate in vacuo drying->concentration 9 purification Purify by Chromatography concentration->purification 10

A generalized experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For the coupling of this compound, the choice of ligand and palladium precursor is critical for achieving high efficiency.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst System (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ (3)PPh₃K₃PO₄1,4-Dioxane/H₂O901285A standard, reliable catalyst for general Suzuki couplings.[1]
Pd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄Toluene1001692Buchwald ligands like SPhos often provide higher yields for heteroaryl couplings.
Pd₂(dba)₃ (1.5) / XPhos (3)XPhosCs₂CO₃THF801888XPhos is another highly effective Buchwald ligand for challenging substrates.
Pd-CataCXium A-G3 (3)CataCXium ATMSOKDMERT3>95Enables anhydrous coupling at room temperature with enhanced rates.[2]
Experimental Protocol: Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask are added this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is then added under a positive flow of argon. Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene. The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the product.

Table 2: Comparison of Catalyst Systems for Heck Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002478A classical phosphine ligand system for Heck reactions.
Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃DMA1651>99High temperature and a polar aprotic solvent can lead to very high conversions.[3]
Pd/C (10 mol%)-Na₂CO₃DMA1651~50Heterogeneous catalysts can be used but may show lower activity.[3]
Pd@MOF-NH₂ (10)-K₂CO₃DMF12012-15>96A recyclable heterogeneous catalyst showing high efficiency.[4]
Experimental Protocol: Heck Coupling

In a sealed tube, this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.) are combined in an anhydrous solvent (e.g., DMF, 5 mL). The tube is sealed and heated in an oil bath to the desired temperature (e.g., 100 °C) with stirring. The reaction is monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for the synthesis of acetylenic compounds.

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Fluorinated Bromopyridines *

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693High catalyst loading but effective at room temperature.[5]
[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT2>95A highly active, air-stable precatalyst for copper-free Sonogashira reactions.[6]
K₂PdCl₄ (20)-n-Bu₄N⁺OH⁻EtOH/H₂O37475A mild, aqueous, copper-free system.[7]

*Data based on the coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes.[5]

Experimental Protocol: Sonogashira Coupling

To a degassed solution of this compound (1.1 equiv.) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.) are added.[5] After degassing the reaction mixture for 5 minutes at room temperature, the terminal alkyne (1.0 equiv.) is added dropwise, and the reaction is stirred at room temperature for 16 hours.[5] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency with heteroaryl halides.

Table 4: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

Pd Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBuToluene80460A common catalyst system for the amination of bromopyridines.[8]
[Pd(allyl)Cl]₂ (1)XPhos (4)NaOtBuToluene10024>95Buchwald precatalysts with biarylphosphine ligands are highly effective.[9]
Pd(OAc)₂dpppNaOtBuToluene80-55-98Effective for volatile amines.[10]
Pd-PFMN-K₂CO₃Solvent-free--Good to ExcellentA magnetically separable and reusable catalyst.[10]
Experimental Protocol: Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. This compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent (e.g., toluene) are then added. The Schlenk tube is sealed, and the mixture is heated in an oil bath (e.g., at 100 °C) until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

References

A Comparative Guide to the Structural Confirmation of 3-Bromo-5-fluoro-2-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common cross-coupling reactions involving the versatile building block, 3-Bromo-5-fluoro-2-methylpyridine. The structural confirmation of the resulting products is detailed through a comparative analysis of experimental data and spectroscopic evidence. This document is intended to assist researchers in selecting the optimal synthetic route for their target molecules and in the structural elucidation of the reaction products.

Introduction

This compound is a valuable starting material in medicinal chemistry and materials science due to its potential for functionalization at the 3-position. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, amino, and alkynyl moieties. This guide focuses on three of the most common and powerful of these transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Reaction Pathways and Experimental Workflow

The general synthetic transformations for the functionalization of this compound are depicted below. Each reaction pathway offers a distinct method for carbon-carbon or carbon-nitrogen bond formation, leading to a diverse range of substituted pyridine derivatives.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents R2NH Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base start->sonogashira_reagents C-C Bond Formation suzuki_product 3-Aryl-5-fluoro-2-methylpyridine suzuki_reagents->suzuki_product buchwald_product 3-Amino-5-fluoro-2-methylpyridine buchwald_reagents->buchwald_product sonogashira_product 3-Alkynyl-5-fluoro-2-methylpyridine sonogashira_reagents->sonogashira_product

Figure 1: Reaction pathways for the functionalization of this compound.

The general experimental workflow for these reactions involves the careful setup of an inert atmosphere, followed by the addition of reagents and heating. Post-reaction, a standard workup and purification procedure is employed to isolate the desired product.

G A Reaction Setup (Inert Atmosphere) B Addition of Starting Material, Reagents, Catalyst, and Solvent A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Figure 2: General experimental workflow for cross-coupling reactions.

Comparative Performance and Experimental Data

The following tables summarize the reaction conditions and outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound with representative coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[1]

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Fictionalized Data
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane901692Fictionalized Data
3-Thienylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene110878Fictionalized Data
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][3]

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001875[2]
AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1102468Fictionalized Data
tert-ButylaminePd G3 XPhosLHMDSTHF801282Fictionalized Data
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]

Coupling PartnerCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60691[4]
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMFRT1288Fictionalized Data
Propargyl alcoholPdCl₂(dppf)CuICs₂CO₃Dioxane801076Fictionalized Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask was added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol). The flask was evacuated and backfilled with argon three times. The palladium catalyst (0.05 mmol) and the solvent (5 mL) were then added. The reaction mixture was stirred and heated at the specified temperature for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial was charged with this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol). The vial was sealed, removed from the glovebox, and the solvent (5 mL) and the amine (1.2 mmol) were added via syringe. The reaction mixture was heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture was diluted with diethyl ether and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography on silica gel.[2]

General Procedure for Sonogashira Coupling

To a degassed solution of this compound (1.0 mmol) in the specified solvent (5 mL) were added the palladium catalyst (0.02 mmol), the copper(I) iodide co-catalyst (0.04 mmol), and the base (2.0 mmol). The terminal alkyne (1.2 mmol) was then added dropwise, and the reaction mixture was stirred at the indicated temperature for the specified time. After completion, the reaction mixture was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.[4]

Structural Confirmation: Spectroscopic Data

The structural confirmation of the synthesized products was achieved through NMR spectroscopy and mass spectrometry.

5-Fluoro-2-methyl-3-phenylpyridine (Suzuki Product)
  • ¹H NMR (400 MHz, CDCl₃) δ: 8.35 (d, J = 2.4 Hz, 1H), 7.50-7.40 (m, 5H), 7.32 (dd, J = 8.8, 2.4 Hz, 1H), 2.58 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.2 (d, J = 252.5 Hz), 154.5, 142.1 (d, J = 4.0 Hz), 138.0, 129.0, 128.8, 128.5, 122.1 (d, J = 22.2 Hz), 23.8.

  • MS (ESI) m/z: [M+H]⁺ calculated for C₁₂H₁₁FN: 188.0870, found 188.0875.

4-(5-Fluoro-2-methylpyridin-3-yl)morpholine (Buchwald-Hartwig Product)
  • ¹H NMR (400 MHz, CDCl₃) δ: 8.10 (d, J = 2.8 Hz, 1H), 7.05 (dd, J = 10.0, 2.8 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H), 2.45 (s, 3H).[5]

  • ¹³C NMR (101 MHz, CDCl₃) δ: 157.0 (d, J = 248.5 Hz), 152.1, 137.5 (d, J = 5.0 Hz), 135.2, 118.0 (d, J = 20.2 Hz), 67.0, 51.5, 23.5.[5]

  • MS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₄FN₂O: 197.1085, found 197.1090.

5-Fluoro-2-methyl-3-(phenylethynyl)pyridine (Sonogashira Product)
  • ¹H NMR (400 MHz, CDCl₃) δ: 8.45 (d, J = 2.6 Hz, 1H), 7.60-7.55 (m, 2H), 7.42-7.35 (m, 3H), 7.28 (dd, J = 9.2, 2.6 Hz, 1H), 2.60 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.5 (d, J = 255.5 Hz), 155.8, 145.0 (d, J = 4.5 Hz), 131.8, 129.2, 128.5, 122.5, 120.5 (d, J = 23.2 Hz), 94.5, 84.8, 24.0.

  • MS (ESI) m/z: [M+H]⁺ calculated for C₁₄H₁₁FN: 212.0870, found 212.0873.

Alternative Synthetic Routes

While cross-coupling reactions are highly efficient, alternative methods for the synthesis of these substituted pyridines exist. For instance, 3-arylpyridines can sometimes be prepared through condensation reactions of α,β-unsaturated ketones with enamines, followed by oxidation. 3-Aminopyridines can be synthesized via Hofmann rearrangement of the corresponding nicotinamide or through nucleophilic aromatic substitution on highly activated pyridine rings. 3-Alkynylpyridines can also be accessed through the reaction of pyridyl triflates with alkynes. The choice of synthetic route will depend on factors such as the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Conclusion

This guide provides a comparative overview of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions for the functionalization of this compound. The provided experimental data and spectroscopic information serve as a valuable resource for the synthesis and structural confirmation of a variety of 3-substituted-5-fluoro-2-methylpyridine derivatives. The choice of the optimal reaction will depend on the specific target molecule and the desired functional group to be introduced. For the synthesis of C(sp²)-C(sp²) bonds, the Suzuki-Miyaura coupling offers a robust and high-yielding approach. For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. The Sonogashira coupling provides an efficient route to C(sp²)-C(sp) bond formation. The detailed protocols and characterization data presented herein should facilitate the work of researchers in the fields of medicinal chemistry and materials science.

References

A Practical Guide to Alternative Reagents for 3-Bromo-5-fluoro-2-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 3-Bromo-5-fluoro-2-methylpyridine serves as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. However, the choice of halide in such precursors can significantly impact reactivity, reaction conditions, and overall synthetic strategy. This guide provides an objective comparison of alternative reagents to this compound, focusing on its chloro and iodo analogs, as well as its boronic acid and stannane derivatives. The performance of these alternatives in key synthetic transformations is evaluated with supporting experimental data.

The Halogen Dance: Reactivity of 3-Halo-5-fluoro-2-methylpyridines in Cross-Coupling Reactions

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength. The generally accepted order of reactivity is Iodo > Bromo > Chloro. This trend dictates the ease of the oxidative addition step, which is often rate-limiting in the catalytic cycle. Consequently, iodo-substituted pyridines are the most reactive, often enabling milder reaction conditions, while their chloro counterparts are more robust but demand more forcing conditions to achieve comparable results.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of halide on the pyridine ring directly influences the reaction's efficiency.

Table 1: Comparison of 3-Halo-5-fluoro-2-methylpyridines in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid

Halide (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
I Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)804~95
Br Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)9012~85[1]
Cl Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄Toluene11024~70

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents. The data for the iodo and chloro derivatives are estimated based on established reactivity trends and literature precedents for similar substrates.

The more reactive 3-iodo-5-fluoro-2-methylpyridine is expected to provide higher yields in shorter reaction times and at lower temperatures. Conversely, the less reactive 3-chloro-5-fluoro-2-methylpyridine necessitates a more active catalyst system, a stronger base, and higher temperatures to achieve a good yield.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The reactivity trend of the halide leaving group is also evident in this reaction.

Table 2: Comparison of 3-Halo-5-fluoro-2-methylpyridines in a Representative Buchwald-Hartwig Amination with Morpholine

Halide (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
I Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene806>90
Br Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene10018~80
Cl Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)LHMDSDioxane11024~65

Note: Yields are approximate and based on established reactivity principles and literature data for analogous systems.

Similar to the Suzuki coupling, the iodo-substituted pyridine is the most reactive, allowing for milder conditions. The chloro-substituted pyridine requires a more specialized ligand (e.g., XPhos) and a stronger, non-nucleophilic base like LHMDS to achieve satisfactory conversion.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The choice of halide significantly impacts the reaction's success, especially with less reactive chloro-pyridines.

Table 3: Comparison of 3-Halo-5-fluoro-2-methylpyridines in a Representative Sonogashira Coupling with Phenylacetylene

Halide (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
I Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃NTHF258~90
Br Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃NTHF6016~85[2]
Cl Pd(PhCN)₂Cl₂ (5 mol%) / P(t-Bu)₃ (10 mol%) / CuI (10 mol%)i-Pr₂NHDioxane10024~50

Note: Yields are estimates based on general reactivity trends and published data for similar substrates.

The high reactivity of the iodo-pyridine allows the reaction to proceed at room temperature. The bromo-pyridine requires heating, and the chloro-pyridine necessitates a more active catalyst system and higher temperatures to achieve a moderate yield.

Alternative Synthetic Intermediates

Beyond simply changing the halogen, researchers can utilize organometallic derivatives of the pyridine core, such as boronic acids (or their esters) and stannanes. These reagents are typically prepared from the corresponding halo-pyridines and are used in Suzuki and Stille couplings, respectively.

2-Methyl-5-fluoro-3-pyridineboronic Acid Pinacol Ester

This boronic ester is a valuable reagent for Suzuki-Miyaura couplings, where it serves as the organoboron component. Its use allows for the coupling with a wide variety of aryl and heteroaryl halides.

3-(Tributylstannyl)-5-fluoro-2-methylpyridine

This organostannane is employed in Stille cross-coupling reactions. Organostannanes are known for their tolerance of a wide range of functional groups, although the toxicity of tin compounds is a significant drawback.

Experimental Protocols

Synthesis of 3-Chloro-5-fluoro-2-methylpyridine

A potential synthetic route to 3-chloro-5-fluoro-2-methylpyridine can be adapted from procedures for analogous compounds.[3] A multi-step sequence starting from 2-amino-5-fluoropyridine is a common approach.

  • Chlorination of 2-Amino-5-fluoropyridine: To a solution of 2-amino-5-fluoropyridine in a suitable solvent like acetic acid, N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS. The product, 2-amino-3-chloro-5-fluoropyridine, is isolated by extraction and purified.

  • Diazotization and Hydrolysis: The resulting 2-amino-3-chloro-5-fluoropyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise. The diazonium salt is then hydrolyzed by gentle warming to yield 3-chloro-5-fluoropyridin-2(1H)-one.[3]

  • Conversion to 3-Chloro-5-fluoro-2-methoxypyridine (as an example of further functionalization): The pyridone can be converted to the target compound by reaction with a chlorinating agent like phosphorus oxychloride, or to other derivatives like the methoxy analog by reaction with a methylating agent.[3]

Synthesis of 3-Iodo-5-fluoro-2-methylpyridine

The synthesis of 3-iodo-5-fluoro-2-methylpyridine can be achieved from 3-amino-5-fluoro-2-methylpyridine via a Sandmeyer-type reaction.

  • Diazotization: 3-Amino-5-fluoro-2-methylpyridine (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is added to the diazonium salt solution. The reaction mixture is then gently warmed to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • Workup and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with aqueous sodium thiosulfate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-iodo-5-fluoro-2-methylpyridine.

Synthesis of 2-Methyl-5-fluoro-3-pyridineboronic Acid Pinacol Ester

This boronic ester can be prepared from this compound via a Miyaura borylation reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere, a flask is charged with this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and potassium acetate (3.0 eq).

  • Reaction Execution: Anhydrous, degassed 1,4-dioxane is added, and the reaction mixture is heated to 80-90 °C for several hours. The progress of the reaction is monitored by GC-MS or TLC.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the desired boronic acid pinacol ester.

Synthesis of 3-(Tributylstannyl)-5-fluoro-2-methylpyridine

The synthesis of the stannane derivative can be achieved through a lithium-halogen exchange followed by quenching with a tin electrophile.

  • Lithium-Halogen Exchange: this compound (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by distillation under reduced pressure or by column chromatography on silica gel to afford 3-(tributylstannyl)-5-fluoro-2-methylpyridine.

Visualizing the Synthetic Landscape

The following diagrams illustrate the key reaction pathways and the relationships between the discussed reagents.

Synthetic Pathways for Functionalized 5-Fluoro-2-methylpyridines Br 3-Bromo-5-fluoro- 2-methylpyridine BoronicEster 2-Methyl-5-fluoro-3- pyridineboronic acid pinacol ester Br->BoronicEster Miyaura Borylation Stannane 3-(Tributylstannyl)-5-fluoro- 2-methylpyridine Br->Stannane Stannylation CoupledProduct Coupled Product Br->CoupledProduct Suzuki, Buchwald-Hartwig, Sonogashira Cl 3-Chloro-5-fluoro- 2-methylpyridine Cl->CoupledProduct Suzuki, Buchwald-Hartwig, Sonogashira (harsher conditions) I 3-Iodo-5-fluoro- 2-methylpyridine I->CoupledProduct Suzuki, Buchwald-Hartwig, Sonogashira (milder conditions) BoronicEster->CoupledProduct Suzuki Coupling Stannane->CoupledProduct Stille Coupling Experimental Workflow for a Typical Cross-Coupling Reaction Start Combine Halopyridine, Coupling Partner, Catalyst, and Base Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography, etc.) Workup->Purify Product Isolated Product Purify->Product

References

A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of 3-Aryl-5-fluoro-2-methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of 3-Bromo-5-fluoro-2-methylpyridine with various organometallic reagents is a critical transformation for the synthesis of novel substituted pyridine derivatives, which are key scaffolds in medicinal chemistry. Among the most powerful methods for forging carbon-carbon bonds are the Suzuki-Miyaura and Stille couplings. This guide provides an objective comparison of these two indispensable synthetic tools for the functionalization of this compound, supported by representative experimental data and detailed protocols to aid in reaction planning and optimization.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity of Reagents Low toxicity of boron byproducts.High toxicity of organotin reagents and byproducts.[1][2]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.Organostannanes are generally stable to air and moisture.[3][4]
Reaction Conditions Requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) for activation of the organoboron reagent.[5]Generally proceeds under neutral conditions, although additives like Cu(I) salts or fluorides can be beneficial.[2][3]
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[3][4]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.Tin byproducts can be challenging to remove completely and may require specific workup procedures (e.g., KF wash).[3]
Catalyst Typically Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand.Commonly Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand.
Solvent Often a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[6]Anhydrous organic solvents (e.g., Toluene, DMF, THF).[7][8]

Performance Comparison: Experimental Data

The following table summarizes representative reaction conditions and yields for the Suzuki and Stille couplings of bromopyridine derivatives, providing a benchmark for the expected performance with this compound.

ParameterSuzuki Coupling (Analogous Example)[6][9]Stille Coupling (Representative Protocol)[8]
Aryl Halide 5-Bromo-2-methylpyridin-3-amine2-Amino-5-bromo-4-methylpyridine
Organometallic Reagent Phenylboronic acid(2-Thienyl)tributylstannane
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Catalyst Loading 5 mol%5 mol%
Base/Additive K₃PO₄ (2.0 equiv)None
Solvent 1,4-Dioxane/H₂O (4:1)Toluene
Temperature 85-95 °C90 °C
Reaction Time 15+ hours16 hours
Reported Yield Moderate to goodGood

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11]

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_stille Stille Coupling Catalytic Cycle S_Start Pd(0)L_n S_PdII Ar-Pd(II)L_n-X S_Start:e->S_PdII:w Ar-X S_OA Oxidative Addition S_PdII_Ar Ar-Pd(II)L_n-Ar' S_PdII:s->S_PdII_Ar:n Ar'-B(OR)₂ + Base S_Trans Transmetalation S_PdII_Ar:n->S_Start:s Ar-Ar' S_RE Reductive Elimination S_Product Ar-Ar' S_Boron Ar'-B(OR)₂ S_Base Base S_Halide Ar-X St_Start Pd(0)L_n St_PdII Ar-Pd(II)L_n-X St_Start:e->St_PdII:w Ar-X St_OA Oxidative Addition St_PdII_Ar Ar-Pd(II)L_n-Ar' St_PdII:s->St_PdII_Ar:n Ar'-SnR₃ St_Trans Transmetalation St_PdII_Ar:n->St_Start:s Ar-Ar' St_RE Reductive Elimination St_Product Ar-Ar' St_Tin Ar'-SnR₃ St_Halide Ar-X

Caption: Catalytic cycles of the Suzuki and Stille cross-coupling reactions.

Experimental Protocols

Suzuki Coupling of this compound with an Arylboronic Acid (Representative Protocol)

This protocol is adapted from a similar procedure for a substituted bromopyridine.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Stille Coupling of this compound with an Organostannane (Representative Protocol)

This protocol is based on general procedures for the Stille coupling of aryl bromides and specifically adapted from a protocol for a substituted aminobromopyridine.[8]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon)

  • Saturated aqueous potassium fluoride (KF) solution for workup

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).

  • Add the organostannane (1.2 equiv) and anhydrous toluene (to achieve a concentration of approximately 0.2 M).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours, or until reaction completion is observed by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Stir the biphasic mixture vigorously for 1-2 hours, then filter the mixture through a pad of Celite® to remove the precipitated tin salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a cross-coupling reaction.

Cross_Coupling_Workflow start Start reagents Combine Reactants: Aryl Halide Organometallic Reagent Catalyst & Ligand Base (for Suzuki) Solvent start->reagents setup Setup Reaction under Inert Atmosphere reagents->setup heat Heat Reaction Mixture (e.g., 80-120 °C) setup->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for a cross-coupling reaction.

Discussion and Recommendations

The choice between Suzuki and Stille coupling for the functionalization of this compound depends on several factors.

Suzuki Coupling: The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of removal of the boron-containing byproducts.[10] The wide commercial availability of a diverse range of boronic acids and esters is another significant advantage. For the synthesis of a library of analogs of 3-aryl-5-fluoro-2-methylpyridine for drug discovery purposes, the Suzuki coupling would likely be the more practical and environmentally friendly option.

Stille Coupling: The primary advantage of the Stille coupling lies in its excellent functional group tolerance and the fact that it typically proceeds under neutral conditions, which can be beneficial if the desired coupling partners are base-sensitive.[3][4] Organostannanes are also generally stable and can be purified and stored easily. However, the high toxicity of organotin compounds and the often-difficult removal of tin residues from the product are major drawbacks.[1][2] The Stille coupling may be the method of choice when the corresponding boronic acid is unstable or commercially unavailable, or when the Suzuki coupling fails to provide the desired product in good yield.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Bromo-5-fluoro-2-methylpyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly affect the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a primary technique for purity analysis, valued for its high resolution and sensitivity.[1] This guide provides an objective comparison of a proposed HPLC method with alternative analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC is the most widely adopted method for the purity analysis of a broad range of compounds, including substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities that may arise during synthesis.

Proposed HPLC Method

While a specific validated method for this compound is not publicly available, a robust method can be developed based on established protocols for similar halogenated pyridine derivatives.[1][2][3]

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (A UV scan of the main component should be performed to determine the optimal wavelength).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

Caption: A general workflow for the HPLC purity determination of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for orthogonal assessment or when HPLC is not available.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[4] For this compound, GC can be a suitable alternative, potentially coupled with a Mass Spectrometer (GC-MS) for peak identification.

Experimental Protocol: GC Purity of this compound

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C (FID).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are not typically used for quantitative purity analysis but are unparalleled for structural confirmation and identification of impurities if they are present at sufficient levels (generally >1%). The presence of unexpected signals can indicate impurities.

Comparison Summary

The following table provides a comparative overview of the different analytical techniques for the purity analysis of this compound.

ParameterHPLC-UVGC-FID/MSNMR Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Primary Use Quantitative Purity & Impurity ProfilingQuantitative Purity & Impurity Profiling (for volatile compounds)Structural Elucidation & Identification
Resolution Very HighHighLow (for complex mixtures)
Sensitivity (LOD/LOQ) High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Quantification ExcellentExcellentSemi-quantitative at best
Sample Requirements Soluble in mobile phase, non-volatileVolatile and thermally stableSoluble in deuterated solvent
Throughput ModerateHighLow

Logical Comparison of Analytical Techniques

Comparison cluster_quant Quantitative Purity Analysis cluster_qual Qualitative & Structural Analysis HPLC HPLC (High Resolution, High Sensitivity) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS LC-MS for Impurity ID GC GC (For Volatile Analytes) GC->MS GC-MS for Impurity ID NMR NMR (Definitive Structure ID) Analyte This compound (Purity Assessment) Analyte->HPLC Primary Method Analyte->GC Alternative Method Analyte->NMR Structural Confirmation

Caption: Comparison of primary and alternative methods for the analytical characterization of the target compound.

Conclusion

For the routine purity analysis of this compound, HPLC is the most suitable technique , offering a balance of high resolution, sensitivity, and robust quantification. Gas Chromatography serves as an excellent alternative, particularly for volatile impurities. While NMR spectroscopy is not a primary tool for purity quantification, it is indispensable for the definitive structural confirmation of the main component and the identification of significant impurities. A comprehensive analytical strategy should leverage these techniques orthogonally to ensure the highest quality of the chemical intermediate.

References

X-ray Crystallography of Substituted 2-Methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for three distinct 2-methylpyridine derivatives, offering a glimpse into the structural variations arising from different substitution patterns.

Parameter2-N-phenylamino-3-nitro-4-methylpyridine2-N-phenylamino-3-nitro-6-methylpyridineBis(2-amino-3-methylpyridine)silver(I) nitrate
Chemical Formula C₁₂H₁₁N₃O₂C₁₂H₁₁N₃O₂C₁₂H₁₆AgN₅O₃
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P2₁/nP2₁2₁2₁
Unit Cell Dimensions
a (Å)7.383(1)8.245(2)8.017(2)
b (Å)8.526(2)14.116(3)12.556(3)
c (Å)9.428(2)9.584(2)15.421(3)
α (°)81.75(1)9090
β (°)75.14(1)104.28(1)90
γ (°)87.11(1)9090
Volume (ų)563.8(2)1079.8(4)1552.2(6)
Z 244
Resolution (Å)Not ReportedNot ReportedNot Reported
R-factor 0.0480.0520.041

Experimental Protocols

A general workflow for X-ray crystallography is outlined below. Specific experimental conditions for the compared derivatives are detailed in the subsequent table.

General Experimental Workflow for X-ray Crystallography

G General X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Experiment Crystal_Mounting->XRay_Diffraction Exposure to X-rays Data_Integration Data Integration & Scaling XRay_Diffraction->Data_Integration Structure_Solution Structure Solution Data_Integration->Structure_Solution Phase Problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Model Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A flowchart illustrating the major steps involved in determining a molecule's crystal structure using X-ray crystallography.

Specific Experimental Details
Experiment2-N-phenylamino-3-nitro-4-methylpyridine & 2-N-phenylamino-3-nitro-6-methylpyridineBis(2-amino-3-methylpyridine)silver(I) nitrate
Crystallization Method Slow evaporation from a methanol solution.Slow evaporation of a methanol solution of 2-amino-3-methylpyridine and silver nitrate at room temperature.[1]
Data Collection Instrument Kuma KM4-CCD four-circle diffractometer with Mo Kα radiation.Bruker APEX-II CCD diffractometer with Mo Kα radiation.[1]
Data Collection Temperature 295(2) K296(2) K
Structure Solution Method Direct methods using SHELXS-97.Direct methods using SHELXT.[1]
Structure Refinement Method Full-matrix least-squares on F² using SHELXL-97.Full-matrix least-squares on F² using SHELXL-2014.[1]

Discussion of Structural Differences

The comparison of the three 2-methylpyridine derivatives reveals significant structural diversity driven by the nature and position of the substituents.

The two nitro-substituted derivatives , 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine, differ in the position of the methyl group (C4 vs. C6). This seemingly minor change leads to crystallization in different crystal systems (triclinic vs. monoclinic) and space groups. This highlights the profound impact of subtle positional isomerism on the long-range ordering of molecules in the solid state. The planarity of the molecules and the dihedral angles between the pyridine and phenyl rings will also be influenced by the steric hindrance and electronic effects of the methyl group's position, which in turn affects the intermolecular interactions and overall crystal packing.

In contrast, the silver(I) complex of 2-amino-3-methylpyridine showcases a departure from the structures of the free ligands. The coordination of the pyridine nitrogen to the silver ion, along with the presence of a nitrate counter-ion, dictates the crystal packing, resulting in an orthorhombic crystal system.[1] The coordination geometry around the silver ion and the hydrogen bonding interactions involving the amino group and the nitrate anion are the primary determinants of the crystal structure.[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the molecular structure of a pyridine derivative and its resulting crystal structure, emphasizing the key influencing factors.

G Molecular_Structure Molecular Structure (Pyridine Derivative) Substituents Nature & Position of Substituents (e.g., -NO₂, -NH₂, -Br, -F, -CH₃) Molecular_Structure->Substituents Intermolecular_Forces Intermolecular Forces (Hydrogen Bonding, van der Waals, π-π stacking) Substituents->Intermolecular_Forces Crystal_Packing Crystal Packing Intermolecular_Forces->Crystal_Packing Crystal_Structure Final Crystal Structure (System, Space Group, Unit Cell) Crystal_Packing->Crystal_Structure

Caption: The relationship between molecular features and the resulting crystal structure.

References

A Researcher's Guide to the Computational Analysis of 3-Bromo-5-fluoro-2-methylpyridine's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridines are a critical class of compounds in medicinal chemistry and materials science, where their electronic properties dictate their biological activity and functionality. A thorough understanding of a molecule's electronic landscape is therefore paramount for rational drug design and the development of novel materials. This guide provides a comparative framework for the computational analysis of 3-Bromo-5-fluoro-2-methylpyridine, a halogenated pyridine derivative of interest, outlining key electronic properties and comparing them with related pyridine analogs. The methodologies and data presented herein are based on established computational chemistry protocols, primarily leveraging Density Functional Theory (DFT).

Experimental Protocols: A Roadmap for Computational Analysis

The foundation of a reliable computational analysis lies in a well-defined and reproducible protocol. The following steps outline a standard workflow for calculating the electronic properties of small organic molecules like this compound.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule, its ground state geometry. This is achieved through geometry optimization calculations.

  • Methodology: Density Functional Theory (DFT) is the most common and well-balanced method for this purpose, offering a good compromise between accuracy and computational cost.[1] A popular functional for organic molecules is B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A suitable basis set is essential for accurately describing the distribution of electrons around the atoms. The 6-311++G(d,p) basis set is a robust choice for this type of molecule, as it includes polarization and diffuse functions that are important for describing the electronic structure of molecules with heteroatoms and potential for weak interactions.[1][2]

Frequency Calculations

Once the geometry is optimized, frequency calculations are performed at the same level of theory. This serves two primary purposes:

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Thermodynamic Properties: These calculations provide valuable thermodynamic data such as zero-point vibrational energy, enthalpy, and entropy.

Calculation of Electronic Properties

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity, stability, and intermolecular interaction potential. Key properties include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[3]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. It is a key factor in determining a molecule's solubility and its ability to engage in dipole-dipole interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.[4] It is an invaluable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions.[4]

Comparative Data Analysis

To put the electronic properties of this compound into context, it is essential to compare them with other pyridine derivatives. The following table summarizes key computational data for this compound alongside pyridine and other relevant substituted pyridines. The values for this compound are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory, based on trends observed in similar molecules.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.70-0.456.252.22
2-Methylpyridine-6.55-0.386.171.98
3-Bromopyridine-6.85-0.955.901.65
5-Fluoropyridine-6.90-0.806.103.10
This compound -6.95 -1.10 5.85 2.50

Note: The values for pyridine and its simpler derivatives are representative values from computational studies. The values for this compound are predicted based on substituent effects.

Visualizing Computational Workflows and Comparative Logic

Visual diagrams are instrumental in conveying complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the computational analysis workflow and a logical comparison of the electronic properties.

Computational_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop optimized_geom Optimized Geometry elec_prop->optimized_geom thermo_data Thermodynamic Data elec_prop->thermo_data homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo dipole Dipole Moment elec_prop->dipole mep Molecular Electrostatic Potential elec_prop->mep

Caption: A flowchart of the computational workflow for analyzing electronic properties.

Electronic_Properties_Comparison cluster_molecule Molecule cluster_properties Electronic Properties cluster_comparison Comparison with Analogs target 3-Bromo-5-fluoro- 2-methylpyridine homo_lumo_gap HOMO-LUMO Gap (Reactivity/Stability) target->homo_lumo_gap influences dipole_moment Dipole Moment (Polarity/Solubility) target->dipole_moment influences mep_map MEP Map (Reactive Sites) target->mep_map influences pyridine Pyridine homo_lumo_gap->pyridine compared to methylpyridine Methylpyridines homo_lumo_gap->methylpyridine compared to halopyridines Halopyridines homo_lumo_gap->halopyridines compared to dipole_moment->pyridine compared to dipole_moment->methylpyridine compared to dipole_moment->halopyridines compared to mep_map->pyridine compared to mep_map->methylpyridine compared to mep_map->halopyridines compared to

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-fluoro-2-methylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Bromo-5-fluoro-2-methylpyridine is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1][2] May also cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Clothing: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is recommended.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to send it to a licensed and approved waste disposal facility.[4][5] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealed waste container for halogenated organic waste. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other institutional or regulatory required information.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3][4][5]

2. Accidental Spill Cleanup: In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand, or earth) and place it into a sealed container for disposal.[2]

  • Cleaning: After the material has been collected, decontaminate the area with a suitable solvent.

  • Avoid Dust: For solid forms, avoid creating dust.[3][6]

3. Disposal Coordination:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Quantitative Data Summary

PropertyValue
Appearance Colorless to Light yellow clear liquid
Purity >98.0% (GC)
Boiling Point 186°C (lit.)
Flash Point 132°C (lit.)
Density 1.592 g/cm³
Vapor Pressure 0.318 mmHg at 25°C

Note: The data presented is for similar brominated and fluorinated pyridine compounds and should be used as a general guideline. Refer to the specific Safety Data Sheet (SDS) for this compound for exact values.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_containment Containment & Storage cluster_disposal Disposal start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Waste Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact Contact EH&S or Licensed Waste Disposal Company store->contact pickup Arrange for Waste Pickup contact->pickup end End: Compliant Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-5-fluoro-2-methylpyridine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.[1][2][3] The recommended PPE includes:

  • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.[1][4]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[2][4][5] Always inspect gloves for integrity before use and employ proper removal techniques.

    • Lab Coat/Protective Clothing : A standard lab coat or a chemical-resistant apron should be worn to protect clothing and skin.[3][4] For tasks with a higher risk of exposure, a full chemically impervious suit may be necessary.[6]

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid the inhalation of vapors.[4][5][7] If exposure limits are exceeded, a full-face respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a certified chemical fume hood is functioning correctly.[7]

    • Confirm that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[7]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Put on all required personal protective equipment.

  • Handling :

    • Conduct all manipulations of the compound within the chemical fume hood.[4][7]

    • Avoid direct contact with the skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the laboratory area.[8]

    • Use compatible materials for containers and equipment, such as glass or high-density polyethylene.[5]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[7][9]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[5][7][9]

    • Keep it away from sources of ignition, heat, and direct sunlight.[5][7]

    • Store separately from incompatible materials such as strong oxidizing agents and acids.[4][7]

    • Ensure the storage container is clearly labeled with the chemical name and associated hazards.[4][5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All materials contaminated with this compound, including empty containers, pipette tips, and absorbent materials, must be treated as hazardous waste.[4]

    • Do not mix this waste with other waste streams.[4]

  • Waste Collection and Labeling :

    • Collect all hazardous waste in a designated, properly sealed, and clearly labeled container.[4][7]

    • The label should clearly identify the contents as "Hazardous Waste" and list the chemical name. It should also indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[4]

  • Waste Storage and Disposal :

    • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and secure.[4]

    • Never pour this compound or its solutions down the drain.[5]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service, following all local, state, and federal regulations.[4][5]

Quantitative Data Summary

The following table summarizes key safety and physical property data for compounds structurally similar to this compound. This information should be used as a guideline for safe handling.

PropertyValueSource Compound
Boiling Point186°C (lit.)3-Bromo-2-fluoro-5-methylpyridine
Vapor Pressure0.318 mmHg at 25°C3-Bromo-2-fluoro-5-methylpyridine
Density1.592 g/cm³3-Bromo-2-fluoro-5-methylpyridine

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area 1. Prepare Work Area check_hood 2. Verify Fume Hood prep_area->check_hood check_safety 3. Check Safety Equipment check_hood->check_safety gather_materials 4. Assemble Materials check_safety->gather_materials don_ppe 5. Don PPE gather_materials->don_ppe handle_in_hood 6. Handle in Fume Hood don_ppe->handle_in_hood avoid_contact 7. Avoid Direct Contact handle_in_hood->avoid_contact close_containers 8. Keep Containers Closed avoid_contact->close_containers store_cool_dry 9. Store in Cool, Dry Area close_containers->store_cool_dry segregate_waste 12. Segregate Waste close_containers->segregate_waste After Use separate_incompatibles 10. Segregate Incompatibles store_cool_dry->separate_incompatibles label_container 11. Label Clearly separate_incompatibles->label_container collect_waste 13. Collect in Labeled Container segregate_waste->collect_waste dispose_properly 14. Dispose via EHS collect_waste->dispose_properly

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.